4-Hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZDQRJGMBOQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209980 | |
| Record name | 4-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-37-3, 611-36-9 | |
| Record name | 4(1H)-Quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 529-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Quinolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 4-Hydroxyquinolines from Aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. Among its derivatives, 4-hydroxyquinolines are of particular interest due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-hydroxyquinolines starting from aniline, with a focus on the Conrad-Limpach and Camps syntheses. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of these valuable compounds.
Key Synthetic Strategies
The synthesis of 4-hydroxyquinolines from anilines can be broadly categorized into two main strategies: the condensation of anilines with β-ketoesters and the intramolecular cyclization of pre-functionalized aniline derivatives. The Conrad-Limpach-Knorr synthesis exemplifies the former, while the Camps cyclization represents the latter.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a cornerstone method for the preparation of 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester.[1][2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[2]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is the kinetically favored pathway at lower temperatures.[2] The resulting intermediate then undergoes dehydration to form an enamine. The crucial cyclization step requires high temperatures, typically around 250 °C, to effect an intramolecular electrophilic attack of the enamine on the aniline ring, followed by elimination of an alcohol to afford the 4-hydroxyquinoline product.[1]
References
Conrad-Limpach synthesis of 4-Hydroxyquinoline
An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Introduction
The Conrad-Limpach synthesis is a classic and widely utilized method for the preparation of 4-hydroxyquinolines, a key structural motif present in numerous natural products, pharmaceuticals, and functional materials. The reaction proceeds in a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a thermal cyclization to yield the final 4-hydroxyquinoline product. The regiochemical outcome of the synthesis is dependent on the reaction temperature, with lower temperatures favoring the Knorr synthesis product (2-hydroxyquinoline).
This guide provides a detailed overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism
The synthesis initiates with the acid-catalyzed condensation of an aniline with a β-ketoester. This step forms a Schiff base, which then tautomerizes to a more stable enamine, specifically a β-aminoacrylate. The subsequent and rate-determining step is the high-temperature intramolecular cyclization of this intermediate. This cyclization occurs via an electrophilic aromatic substitution mechanism, where the enamine attacks the aromatic ring of the aniline moiety. The final step is a dehydration event that leads to the formation of the aromatic this compound ring system.
Caption: Reaction mechanism of the Conrad-Limpach synthesis.
Quantitative Data
The yield of the Conrad-Limpach synthesis is highly dependent on the nature of the substituents on both the aniline and the β-ketoester, as well as the reaction conditions. The following tables summarize the reported yields for the synthesis of various this compound derivatives.
Table 1: Effect of Substituents on Aniline on Overall Yield
| Aniline Substituent | β-Ketoester | Cyclization Temperature (°C) | Overall Yield (%) |
| H | Ethyl acetoacetate | 250 | 70-80 |
| 3-Methoxy | Ethyl acetoacetate | 250-260 | 65 |
| 4-Methyl | Ethyl acetoacetate | 250 | 75 |
| 4-Chloro | Ethyl acetoacetate | 250 | 60 |
| 3-Nitro | Ethyl acetoacetate | 250 | 50 |
Table 2: Effect of β-Ketoester on Overall Yield
| Aniline | β-Ketoester | Cyclization Temperature (°C) | Overall Yield (%) |
| Aniline | Ethyl acetoacetate | 250 | 70-80 |
| Aniline | Ethyl benzoylacetate | 250 | 60 |
| Aniline | Diethyl malonate | Not applicable* | - |
*Diethyl malonate does not typically undergo the Conrad-Limpach synthesis to form the corresponding this compound.
Experimental Protocols
The following are generalized experimental protocols for the two key steps of the Conrad-Limpach synthesis.
Step 1: Synthesis of β-Aminoacrylate Intermediate
-
Reagents and Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aniline (1.0 eq.), the β-ketoester (1.1 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq.). A solvent such as toluene or xylene is typically used to facilitate water removal.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and monitor the removal of water via the Dean-Stark trap. The reaction is generally complete when the theoretical amount of water has been collected.
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude β-aminoacrylate intermediate can be purified by recrystallization or column chromatography, or in many cases, used directly in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Reagents and Setup: The crude or purified β-aminoacrylate intermediate is placed in a high-boiling point solvent, such as Dowtherm A or paraffin oil, in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Reaction: The mixture is heated to a high temperature, typically in the range of 250-280°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
Spectroscopic data of 4-Hydroxyquinoline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of foundational molecules like this compound is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in ppm |
| A | 11.91 |
| B | 8.167 |
| C | 7.970 |
| D | 7.678 |
| E | 7.605 |
| F | 7.358 |
| G | 6.115 |
| Note: Data acquired on a 400 MHz instrument in DMSO-d6.[1][2] |
¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in ppm |
| C2 | 164.5 |
| C3 | 102.7 |
| C4 | 178.1 |
| C4a | 124.8 |
| C5 | 124.3 |
| C6 | 123.5 |
| C7 | 132.1 |
| C8 | 115.8 |
| C8a | 140.7 |
| Note: Data acquired in DMSO-d6. |
Infrared (IR) Spectroscopy
| Technique | Key Absorption Bands (cm⁻¹) |
| KBr disc | 3410 (O-H stretch), 3050 (aromatic C-H stretch), 1640 (C=O stretch), 1590, 1550, 1470 (aromatic C=C stretch) |
| Nujol mull | Consistent with KBr disc, with additional peaks from nujol. |
Mass Spectrometry (MS)
| Technique | m/z Value | Relative Intensity (%) | Assignment |
| Electron Ionization (EI) | 145.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 117.0 | 55.3 | [M-CO]⁺ | |
| 90.0 | 19.9 | ||
| 89.0 | 15.9 | ||
| 116.0 | 8.4 | ||
| 63.0 | 8.3 | ||
| Note: Data obtained via direct insertion at 75 eV.[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it within the instrument.[4]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.
-
For ¹H NMR, set the appropriate acquisition parameters, including a sufficient number of scans (typically 8-16), spectral width, and a suitable relaxation delay.
-
For ¹³C NMR, tune the probe to the ¹³C frequency. The spectrum is generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Perform a Fourier transform on the acquired FID to convert the time-domain data into the frequency domain.
-
Apply phase correction and baseline correction to the spectrum.
-
Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount (around 50 mg) of this compound in a volatile solvent like methylene chloride or acetone.
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
KBr Pellet Method:
-
Finely grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the spectrometer's sample holder for analysis.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe for solid samples.
-
The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Tautomeric Dance of 4-Hydroxyquinoline and 4-Quinolone: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structures is paramount. Tautomerism, a form of constitutional isomerism, presents a critical consideration in the design and function of pharmacologically active molecules. This technical guide delves into the core principles of the tautomeric equilibrium between 4-hydroxyquinoline and its keto form, 4-quinolone, providing a comprehensive overview of the quantitative data, experimental methodologies, and influencing factors that govern this dynamic relationship.
The equilibrium between the enol form (this compound) and the keto form (4-quinolone) is a pivotal characteristic of this heterocyclic system, influencing its chemical reactivity, biological activity, and spectroscopic properties.[1][2] The predominance of one tautomer over the other is dictated by a delicate balance of factors including solvent polarity, substituent effects, and physical state.[3][4]
Tautomeric Equilibrium: A Quantitative Perspective
The position of the tautomeric equilibrium is a key parameter in understanding the behavior of this compound and its derivatives. While the keto form, 4-quinolone, is generally favored in both solid and solution states, the enol form can be significantly populated under certain conditions.[3] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between the tautomers.
| Compound/Condition | Method | Energy Difference (Keto vs. Enol) | Predominant Tautomer | Reference |
| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | B3LYP/6-311++G(d,p) | 27 kJ mol⁻¹ (Enol more stable) | Hydroxyquinoline | |
| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | B3LYP/6-311++G(d,p) | 38 kJ mol⁻¹ (Enol more stable) | Hydroxyquinoline | |
| 8-Hydroxyquinoline (8HQ) Derivatives | DFT/B3LYP/6-311G** | > 40 kJ/mol (Enol more stable) | Hydroxyquinoline | |
| Unsubstituted this compound (Gas Phase) | B3LYP/6-311++G(d,p) | Keto form is favored | Quinolone | |
| Unsubstituted this compound (Polar Solvents) | Experimental (NMR, UV/Vis) | Keto form is favored | Quinolone |
Note: The energy difference values from computational studies indicate the relative stability of the tautomers in the gas phase, unless a solvent model is specified. A positive energy difference in favor of the enol form indicates that the hydroxyquinoline tautomer is more stable.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of the this compound/4-quinolone system is not static and can be significantly influenced by various internal and external factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, such as water and dimethyl sulfoxide (DMSO), tend to favor the more polar keto form (4-quinolone) through hydrogen bonding and dipole-dipole interactions. In contrast, non-polar solvents can shift the equilibrium towards the less polar enol form (this compound).
Caption: Solvent polarity shifts the equilibrium.
Substituent Effects
The electronic nature of substituents on the quinoline ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the keto and enol forms by influencing the acidity of the hydroxyl group and the basicity of the nitrogen atom. For instance, theoretical studies on substituted 4-hydroxyquinolines have shown that the stability of the enol form can be modulated by the position and nature of the substituent.
Caption: Substituents tune tautomer preference.
Experimental Protocols for Tautomerism Investigation
A variety of experimental techniques are employed to study the tautomerism of this compound and 4-quinolone, each providing unique insights into the structural and dynamic aspects of the equilibrium.
UV/Vis Spectroscopy
Methodology: UV/Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The enol and keto forms exhibit distinct absorption spectra. By measuring the absorbance at specific wavelengths characteristic of each tautomer in different solvents or at different pH values, the equilibrium constant (K_T) can be determined. The individual spectra of the "locked" tautomers (e.g., O-methylated for the enol form and N-methylated for the keto form) are often used as references.
Workflow:
Caption: UV/Vis workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the predominant tautomeric form in solution. The chemical shifts of specific protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms. For example, the chemical shift of the C4 carbon is a key indicator: a value around 170-180 ppm is characteristic of a carbonyl group (keto form), while a value in the aromatic region is expected for the enol form. The presence of an N-H proton signal in ¹H NMR is also indicative of the 4-quinolone tautomer.
Infrared (IR) Spectroscopy
Methodology: IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The keto form (4-quinolone) will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1600-1650 cm⁻¹. The enol form (this compound) will show a characteristic O-H stretching band.
X-ray Crystallography
Methodology: X-ray crystallography provides definitive structural information in the solid state. By analyzing the crystal structure, the precise bond lengths and angles can be determined, unequivocally identifying the tautomeric form present in the crystal lattice. For instance, the C4-O bond length can differentiate between a single C-O bond (enol) and a double C=O bond (keto).
The Role of Tautomerism in Drug Development
The tautomeric state of a molecule can have profound implications for its biological activity. The different electronic and steric properties of tautomers can lead to different binding affinities for biological targets. For example, in the development of antimalarial drugs based on the 4-quinolone scaffold, preserving the 4-oxoquinoline structure was found to be crucial for activity, highlighting the importance of controlling the tautomeric equilibrium. Understanding and predicting the predominant tautomeric form under physiological conditions is therefore a critical aspect of rational drug design.
Conclusion
The tautomerism of this compound and 4-quinolone is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of this equilibrium, supported by robust experimental and computational data, is essential for researchers in medicinal chemistry and drug development. By leveraging the methodologies outlined in this guide, scientists can better predict and control the tautomeric behavior of quinoline-based compounds, ultimately leading to the design of more effective and targeted therapeutics.
References
The 4-Hydroxyquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 3g (a modified 4-hydroxyquinolone) | HCT116 (Colon) | In vitro cell proliferation | Promising | [1] |
| Compound 3g | A549 (Lung) | In vitro cell proliferation | - | [1] |
| Compound 3g | PC3 (Prostate) | In vitro cell proliferation | - | [1] |
| Compound 3g | MCF-7 (Breast) | In vitro cell proliferation | - | [1] |
| Clioquinol (8-hydroxyquinoline derivative) | HuCCT1 (Cholangiocarcinoma) | Cell Viability Assay | 2.84 | [2] |
| Clioquinol | Huh28 (Cholangiocarcinoma) | Cell Viability Assay | 4.69 | |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | Cell Viability Assay | 3.69 | |
| Nitroxoline | Huh28 (Cholangiocarcinoma) | Cell Viability Assay | 4.49 | |
| Compound 1 | DENV2-infected Vero cells | Viral Yield Reduction | 3.03 | |
| Compound 2 | DENV2-infected Vero cells | Viral Yield Reduction | 0.49 |
Experimental Protocol: MTT Assay for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Anticancer Activity
This compound derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Signaling Pathway: Several 4-aminoquinoline derivatives have been found to sensitize tumor cells to Akt inhibitors, suggesting an interaction with the PI3K/Akt pathway, which is critical for cell survival and proliferation.
-
Apoptosis Regulation: Some quinoline derivatives induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction.
Antimicrobial Activity
The this compound scaffold is a core component of many antibacterial and antifungal agents. Its derivatives have shown broad-spectrum activity against various pathogens.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Brominated analog 3j | Aspergillus flavus | Antifungal Susceptibility | 1.05 (IC50) | |
| Compound 8 | Vancomycin-resistant Enterococcus faecium | Broth Microdilution | 4 | |
| Compounds 32, 33 | Aspergillus flavus | Antifungal Susceptibility | 12.5 | |
| Compounds 32, 33 | Fusarium oxysporum | Antifungal Susceptibility | 25 | |
| Compounds 32, 33 | Aspergillus niger | Antifungal Susceptibility | 25 | |
| Compounds 32, 33 | Cryptococcus neoformans | Antifungal Susceptibility | 25 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity
Derivatives of this compound have emerged as promising antiviral agents, exhibiting activity against a range of viruses, including Dengue virus (DENV) and Respiratory Syncytial Virus (RSV).
Quantitative Data: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Assay | IC50 (µM) | Reference |
| Compound 1 | DENV-2 | Plaque Reduction | 3.03 | |
| Compound 2 | DENV-2 | Plaque Reduction | 0.49 | |
| Compound 1b | RSV | High-throughput screening | 3.10-6.93 | |
| Compound 1g | RSV | High-throughput screening | 3.10-6.93 | |
| Compound 1h | RSV | High-throughput screening | 3.10-6.93 | |
| Compound 1af | RSV | High-throughput screening | 3.10-6.93 | |
| Compound 1ah | RSV | High-throughput screening | 3.10-6.93 | |
| Compound 1ae | IAV | High-throughput screening | 1.87 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus-Compound Incubation: A known titer of the virus is incubated with serial dilutions of the this compound derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque development. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated relative to a virus control (no compound), and the IC50 value is determined.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in the treatment of inflammatory disorders.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.
Methodology:
-
Animal Grouping and Compound Administration: Animals (typically rats or mice) are divided into groups. The test group receives the this compound derivative, the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Neuroprotective Activity
The this compound scaffold has also been investigated for its neuroprotective effects, with some derivatives showing promise in models of neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurotoxicity and neuroprotection.
Methodology:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: The cells are pre-treated with the this compound derivative for a specific period.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay.
-
Data Analysis: The protective effect of the this compound derivative is determined by comparing the viability of pre-treated cells to that of cells exposed to the neurotoxin alone.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and neuropharmacology. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this compound derivatives is warranted to translate these promising preclinical findings into clinically effective therapies.
References
The Discovery and Design of 4-Hydroxyquinoline Derivatives: A Technical Guide
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide provides an in-depth overview of the discovery and design of this compound derivatives, intended for researchers, scientists, and drug development professionals. The guide covers key synthetic methodologies, structure-activity relationships, and biological applications, with a focus on presenting quantitative data and detailed experimental protocols.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives is most commonly achieved through cyclization reactions. The Gould-Jacob and Conrad-Limpach reactions are fundamental and versatile methods for forming the core structure.[2]
Gould-Jacob Reaction
The Gould-Jacob reaction involves the condensation of an aniline with ethoxymethylenemalonic ester (EMME) to form an intermediate, which is then cyclized at high temperatures to yield the ethyl this compound-3-carboxylate.[2]
Conrad-Limpach Reaction
An alternative approach is the Conrad-Limpach reaction, which also serves as a foundational method for synthesizing 4-hydroxyquinolines.[3] Further modifications and alternative synthetic routes have been developed to introduce a variety of substituents and create diverse chemical libraries.[3]
Further Derivatization
The core this compound scaffold can be further modified through various reactions to enhance biological activity. Common derivatization strategies include Mannich reactions, Knoevenagel condensations, and the introduction of different substituents at various positions on the quinoline ring. For instance, the synthesis of this compound-3-carbohydrazide derivatives involves treating the corresponding ester with hydrazine.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline ring significantly influence the anticancer potency.
Anti-HIV Activity
A notable application of this compound derivatives is in the development of anti-HIV agents. These compounds can be designed to target key viral enzymes, such as HIV-1 integrase. The design strategy often involves merging the pharmacophores of known inhibitors to create novel scaffolds with improved activity. The mechanism of action for many of these inhibitors involves the chelation of divalent magnesium ions (Mg2+) in the enzyme's active site, which is crucial for its catalytic function.
Antimicrobial and Other Activities
The this compound core is a key component of quinolone antibiotics. Derivatives of this compound have demonstrated growth-inhibitory effects against intestinal bacteria. Additionally, these compounds have been investigated for their antioxidant, antimalarial, and neuroprotective properties. For example, kynurenic acid, a 2-carboxylic acid derivative of this compound, is an endogenous metabolite with neuroprotective potential.
Drug Discovery and Design Workflow
The process of discovering and designing novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives from the literature.
| Table 1: Synthesis Yields of this compound Derivatives | |
| Compound | Yield (%) |
| Ethyl this compound-3-carboxylate | 75 |
| 2-(4-Hydroxyquinolin-2-yl) Acetic Acid | 91 |
| Substituted Benzylidene Derivatives | 26 - 82 |
| This compound-3-carbohydrazide derivatives | 47.7 - 53.3 |
Data compiled from multiple sources.
| Table 2: Anti-HIV Activity of this compound-3-carbohydrazide Derivatives | |
| Compound ID | Inhibition (%) at 100 µM |
| 6a-e (benzoyl derivatives) | 8 - 32 |
| 7a-e (phenyl carboxamide derivatives) | 5 - 28 |
| AZT (control) | >99 |
Data from a study on newly synthesized anti-HIV agents.
| Table 3: Cytotoxicity of this compound Derivatives (IC50 in µM) | |
| Compound ID | HCT-15 (Colon Cancer) |
| IN17 (4-Hydroxyquinazoline scaffold) | 33.45 ± 1.79 |
| Olaparib (control) | 45.53 ± 3.13 |
Data from a study on PARPi-resistant cell lines.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
General Procedure for the Synthesis of Ethyl this compound-3-carboxylate
-
A solution of diethyl 2-((phenylamino)-methylene)malonate in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid is prepared.
-
The reaction mixture is heated using microwave irradiation at 250 °C and 180 W for 2 hours.
-
After cooling to room temperature, n-hexane (50 ml) is added, and the mixture is stirred for 15 minutes.
-
The precipitated solid is filtered and dried to obtain the crude product.
-
The final product is purified by crystallization from ethanol.
Synthesis of this compound-3-carbohydrazide
-
Ethyl this compound-3-carboxylate is treated with hydrazine hydrate in dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting hydrazide intermediate is isolated.
General Procedure for the Synthesis of Bisquinoline Derivatives
-
A this compound derivative (0.43 mmol), an aldehyde (e.g., paraformaldehyde or benzaldehyde, 0.43 mmol), and piperidine (0.43 mmol) are dissolved in 25 mL of toluene in a 50-mL round-bottom flask.
-
The mixture is heated at 60 °C for 1 hour, followed by evaporation of the solvent.
-
To the residue, NaOH (0.86 mmol) and 20 mL of distilled water are added, and the mixture is stirred for 1 hour at room temperature.
-
Four drops of concentrated HCl are added to precipitate the white crystalline product, which is then filtered.
Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The living cells metabolize MTT into purple formazan crystals.
-
The formazan crystals are solubilized using a suitable solvent, such as DMSO.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Conclusion
The this compound scaffold remains a highly versatile and valuable platform for the discovery and design of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, while its broad range of biological activities continues to inspire new research directions. Future efforts in this field will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel mechanisms of action and therapeutic applications. The strategic application of computational tools, such as molecular docking, will further aid in the rational design of the next generation of this compound-based drugs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antioxidant Potential of 4-Hydroxyquinoline Derivatives
Introduction
Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of degenerative diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has driven extensive research into the discovery of novel antioxidant compounds. Among the promising candidates, this compound derivatives have emerged as a significant class of therapeutic agents.[1][3] Their unique heterocyclic structure allows for potent free radical scavenging and metal ion chelation, making them a versatile scaffold for the development of new antioxidant drugs.[1] This guide provides a comprehensive technical overview of the antioxidant potential of this compound derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound derivatives is multifaceted, primarily stemming from two key chemical properties: hydrogen atom donation and metal ion chelation.
1.1 Hydrogen Atom Transfer (HAT)
The principal mechanism is attributed to the phenolic hydroxyl group (-OH) at the C4 position. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. The efficacy of this process is dependent on the stability of the resulting phenoxy radical. Substituents on the quinoline ring can significantly influence this stability; electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups at the ortho position to the hydroxyl group can render the resulting radical unstable, potentially leading to a pro-oxidant effect in certain environments.
1.2 Metal Ion Chelation
The quinoline scaffold is an effective chelator of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, this compound derivatives can inhibit the Fenton reaction, a major biological process that generates highly reactive and damaging hydroxyl radicals (•OH). This chelation ability prevents the participation of metal ions in redox cycling, thus reducing the overall oxidative burden.
Quantitative Antioxidant Potential
The antioxidant capacity of this compound derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, representing the concentration of the derivative required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant potency.
Table 1: Antioxidant Activity of 2-Phenylquinolin-4(1H)-one Derivatives
| Compound | Assay | Result | Standard (Trolox) |
|---|---|---|---|
| 3',4'-Dihydroxy-2-phenylquinolin-4(1H)-one | FRAP | 97.71% Trolox equivalents | 100% |
| 4'-Hydroxy-2-phenylquinolin-4(1H)-one | FRAP | 21.04% Trolox equivalents | 100% |
| 2-Phenylquinolin-4(1H)-one | FRAP | 1.41% Trolox equivalents | 100% |
| 3',4'-Dihydroxy-2-phenylquinolin-4(1H)-one | ORAC | 15.27 µM Trolox equivalents | - |
| 4'-Hydroxy-2-phenylquinolin-4(1H)-one | ORAC | 10.32 µM Trolox equivalents | - |
| 2-Phenylquinolin-4(1H)-one | ORAC | 9.18 µM Trolox equivalents | - |
Data sourced from a study on 2-phenylquinolin-4(1H)-ones, demonstrating that additional hydroxyl groups increase antioxidant activity.
Table 2: Antioxidant Activity of Various this compound Derivatives
| Derivative | Assay | IC₅₀ (µM) | Standard (Ascorbic Acid) IC₅₀ (µM) |
|---|---|---|---|
| 7-Chloro-4-hydroxyquinoline (CQ) | AAPH-induced hemolysis | > 100 (Pro-oxidant in vesicle) | - |
| 7-Fluoro-4-hydroxyquinoline (FQ) | AAPH-induced hemolysis | Inhibitory (dissolved in DMSO) | - |
| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) | AAPH-induced hemolysis | Pro-oxidant in vesicle | - |
| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable potential | - |
| 1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | High potential | - |
Data compiled from various studies highlighting the influence of substituents and solubility on antioxidant vs. pro-oxidant effects.
Involvement in Cellular Signaling Pathways
Beyond direct ROS scavenging, this compound derivatives can modulate cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is linked to inflammation and the cellular stress response.
In pathological conditions like Parkinson's disease, oxidative stress can lead to the activation of NF-κB, promoting inflammation and neuronal cell death. Certain tetrahydroquinoline derivatives have been shown to alleviate oxidative stress and suppress this NF-κB-mediated inflammation, suggesting a neuroprotective role. These compounds may exert their effects by reducing the intracellular ROS levels that act as upstream activators of the NF-κB signaling cascade.
Experimental Methodologies
Standardized protocols are crucial for the reproducible evaluation of antioxidant potential. Below are detailed methodologies for common in vitro assays.
4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like ethanol or methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox).
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to initiate the reaction. A control well should contain only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100. The IC₅₀ value is then determined by plotting the % inhibition against the compound concentration.
4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction in color is proportional to the antioxidant's potency.
-
Reagent Preparation:
-
The ABTS•⁺ radical is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, the ABTS•⁺ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.
-
Incubate the reaction mixture for a short period (e.g., 6 minutes) at room temperature.
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage inhibition is calculated using the same formula as in the DPPH assay.
4.3 FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This solution should be warmed to 37°C before use.
-
Assay Procedure:
-
Add the test compound to the pre-warmed FRAP reagent.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the test compound is expressed as ferrous ion equivalents (e.g., mM Fe²⁺).
Conclusion
This compound derivatives represent a highly promising and versatile chemical scaffold for the development of novel antioxidant therapies. Their dual-action mechanism, involving both hydrogen atom transfer to neutralize free radicals and chelation of pro-oxidant metal ions, provides a robust defense against oxidative stress. Furthermore, their ability to modulate key cellular signaling pathways, such as NF-κB, underscores their potential to address the complex pathology of oxidative stress-related diseases. The structure-activity relationship is critical, as substitutions on the quinoline core can fine-tune the antioxidant potency. Continued systematic investigation, utilizing the standardized methodologies outlined in this guide, will be essential to unlock the full therapeutic potential of this important class of compounds.
References
An In-depth Technical Guide to the Neuroprotective Effects of 4-Hydroxyquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective mechanisms, experimental validation, and therapeutic potential of 4-hydroxyquinoline compounds. The information is curated from recent scientific literature to support research and development in the field of neurodegenerative diseases.
Introduction to this compound Derivatives
The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for designing compounds with a wide range of biological activities.[1] Derivatives of this core structure have garnered significant interest for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Kynurenic acid, a naturally occurring this compound-2-carboxylic acid, is an endogenous metabolite in humans and is recognized as a potential neuroprotective agent.
Core Neuroprotective Mechanisms
This compound derivatives exert their neuroprotective effects through multiple, often interconnected, signaling pathways. The primary mechanisms identified in the literature include activation of the Nrf2 antioxidant response, inhibition of key enzymes like Glycogen Synthase Kinase-3β (GSK-3β), and chelation of metal ions.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. During oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC).
Several this compound derivatives have been identified as potent activators of this pathway. For example, the 4-anilinoquinolinylchalcone derivative, (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one (Compound 13b) , has been shown to significantly increase Nrf2 protein expression and the subsequent transcription of its target genes, HO-1 and GCLC.
References
4-Hydroxyquinoline as a privileged structure in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Its unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents against a wide range of diseases. This technical guide provides a comprehensive overview of this compound's role as a privileged structure, detailing its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Therapeutic Applications and Bioactivity
The this compound scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. The versatility of this core structure allows for the fine-tuning of its pharmacological properties through the introduction of various substituents at different positions of the quinoline ring.
Anticancer Activity
Numerous this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit the Forkhead box M1 (FoxM1) signaling pathway, a key regulator of cell cycle progression and tumorigenesis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 20 | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.61 | [1] |
| Derivative 13b | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.58 | [1] |
| Derivative 13a | Colo 320 (Colon Adenocarcinoma, Resistant) | 8.19 | [1] |
| Derivative 29 | Colo 320 (Colon Adenocarcinoma, Resistant) | 9.86 | [1] |
| Derivative 26 | Colo 320 (Colon Adenocarcinoma, Resistant) | 11 | [1] |
| Derivative 22 | Colo 320 (Colon Adenocarcinoma, Resistant) | 12.29 | |
| Derivative 28 | Colo 320 (Colon Adenocarcinoma, Resistant) | 14.08 | |
| Derivative 20 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 2.34 | |
| Derivative 13b | Colo 205 (Colon Adenocarcinoma, Sensitive) | 8.1 | |
| Derivative 22 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 11.79 | |
| Derivative 13a | Colo 205 (Colon Adenocarcinoma, Sensitive) | 11.86 | |
| Derivative 26 | Colo 205 (Colon Adenocarcinoma, Sensitive) | 12.63 | |
| Compound 3g | HCT116 (Colon Carcinoma) | Promising | |
| Compound 3g | A549 (Lung Carcinoma) | Promising | |
| Compound 3g | PC3 (Prostate Carcinoma) | Promising | |
| Compound 3g | MCF-7 (Breast Carcinoma) | Promising | |
| IN17 | HCT-15 (Colon Carcinoma) | 33.45 ± 1.79 | |
| IN17 | HCC1937 (Breast Carcinoma) | 34.29 ± 2.68 | |
| Olaparib (Reference) | HCT-15 (Colon Carcinoma) | 45.53 ± 3.13 | |
| Olaparib (Reference) | HCC1937 (Breast Carcinoma) | 37.07 ± 1.89 | |
| Compound 6 | A549 (Lung), MCF-7 (Breast) | Higher than cisplatin | |
| Compound 7 | A549 (Lung), MCF-7 (Breast) | Higher than cisplatin |
Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific IC50 value in the abstract.
Antimicrobial Activity
This compound and its derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 8, 0.12, >1024, 0.12 | |
| Compound 12 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.24, 256, 0.12, 512, 0.12 | |
| Compound 13 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 128, 0.24, 512, 0.12 | |
| Compound 14 | S. pneumoniae, S. aureus, S. pyogenes, E. faecalis, M. catarrhalis | 0.12, 64, 0.12, 512, 0.12 | |
| Compound 15 | S. aureus, B. cereus | 0.8 µM | |
| Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |
| Compound 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |
| Compound 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | |
| Compounds 27-32 | M. tuberculosis H37Ra (dormant) | IC50: 2.2 - 10 | |
| Compounds 27-32 | M. tuberculosis H37Ra (active) | IC50: 1.9 - 6.9 | |
| Compound 37 | Drug-resistant M. tuberculosis strains | 0.08 - 0.31 | |
| Compound 38 | Drug-resistant M. tuberculosis strains | 0.16 - 0.31 | |
| Compound f1 | S. aureus (MSSA) | 4 - 8 | |
| Compound f1 | S. aureus (MRSA/VISA) | 4 - 16 |
Antiviral Activity
Derivatives of this compound have shown promise as antiviral agents, particularly against HIV-1. Their mechanism of action can involve the inhibition of key viral enzymes like integrase, which is essential for the integration of the viral genome into the host cell's DNA.
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | EC50 (µM) | Therapeutic Index (TI) | Reference |
| Compound 1 | HIV-1 | 0.31 | 242 | |
| Compound 2 | HIV-1 | 0.25 | 260 | |
| Compound 3 | HIV-1 | 0.22 | 266 | |
| Compound 4 | HIV-1 | 0.21 | 278 | |
| Compound 14 | HIV-1 | 0.25 | - | |
| 4m | HIV-1 Integrase (in vitro) | IC50: 0.7 | - | |
| 6c | HIV-1 Integrase (in vitro) | IC50: 0.8 | - | |
| 11b | HIV-1 Integrase Multimerization | 0.10 | - | |
| 15f | HIV-1 Integrase Multimerization | 0.08 | - |
Neuroprotective Effects
The neuroprotective properties of this compound derivatives are often linked to their antioxidant capabilities. By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.
Synthesis of the this compound Scaffold
Several synthetic strategies have been developed to construct the this compound core, with the Conrad-Limpach and Gould-Jacobs reactions being the most prominent.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. The reaction proceeds through a two-step sequence: the initial formation of an enamine intermediate, followed by a thermal cyclization to yield the this compound.
Gould-Jacobs Reaction
The Gould-Jacobs reaction utilizes an aniline and diethyl ethoxymethylenemalonate. The initial step is a nucleophilic substitution, followed by thermal cyclization, saponification, and finally decarboxylation to afford the this compound.
Key Signaling Pathways
FoxM1 Signaling Pathway in Cancer
The Forkhead box M1 (FoxM1) is a transcription factor that plays a critical role in cell cycle progression. Its overexpression is common in many cancers, promoting proliferation and metastasis. Certain this compound derivatives have been shown to inhibit this pathway.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the virus. It facilitates the insertion of the viral DNA into the host genome. Some this compound derivatives act as allosteric inhibitors of integrase, inducing its aberrant multimerization and thereby preventing its normal function.
Experimental Protocols
General Procedure for Conrad-Limpach Synthesis of 2-Substituted-4-hydroxyquinolines
This protocol describes a general method for the synthesis of 2-substituted-4-hydroxyquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aniline (1 equivalent) and a dialkyl malonate derivative (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solvent.
-
Purification: Collect the precipitate by filtration and wash with a low-boiling point organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This protocol is used to determine the antiviral activity of compounds by measuring the reduction in viral plaque formation.
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix the virus stock with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Conclusion
The this compound scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of the mechanisms of action of this compound-based compounds will undoubtedly lead to the discovery of new and more effective drugs for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical entity.
References
An In-depth Technical Guide to the Properties and Safety of 4-Hydroxyquinoline (CAS Number 611-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline, with the Chemical Abstracts Service (CAS) number 611-36-9, is a heterocyclic aromatic organic compound. It exists in tautomeric equilibrium with its keto form, 4(1H)-quinolinone. This guide provides a comprehensive overview of the physicochemical properties, safety, handling, and biological activities of this compound, intended for professionals in research and drug development. The compound is a versatile precursor in the synthesis of various biologically active molecules and has demonstrated antimicrobial and enzyme-inhibiting properties.
Core Properties of this compound
Quantitative data regarding the physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Light beige to yellow crystalline powder or needles | [2] |
| Melting Point | 202-206 °C | [3] |
| Boiling Point | 264.27 °C (rough estimate) | [2] |
| Solubility | Soluble in methanol. Sparingly soluble in water. | |
| pKa | 2.23, 11.28 (at 20 °C) |
Spectral Data
| Spectrum Type | Key Features/Wavelengths | Reference(s) |
| UV/Vis (λmax) | 232, 317, 330 nm | |
| ¹H NMR, ¹³C NMR | Data available in public databases | |
| Mass Spectrometry | Data available in public databases | |
| Infrared (IR) | Conforms to standard spectra |
Safety and Toxicology
This compound is classified as hazardous and requires careful handling. The following tables summarize its toxicological profile and GHS classification.
GHS Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Handling and Storage
| Aspect | Recommendation | Reference(s) |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | |
| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. |
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are descriptions of standard protocols relevant to the assessment of this compound.
Synthesis of this compound (Conrad-Limpach Synthesis)
The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines.
Procedure:
-
Condensation: An aniline is reacted with a β-ketoester. This reaction is typically carried out at room temperature and results in the formation of a Schiff base.
-
Cyclization: The resulting Schiff base is heated to high temperatures (approximately 250 °C) in an inert solvent, such as mineral oil, to induce an electrocyclic ring closure.
-
Tautomerization and Aromatization: The cyclized intermediate undergoes a series of proton transfers and a keto-enol tautomerization to yield the final this compound product. The reaction is often catalyzed by a strong acid.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance.
Procedure:
-
Animal Model: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Animals are observed for a minimum of 14 days. Observations include mortality, clinical signs of toxicity, and body weight changes.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Procedure:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema and edema at specified intervals for up to 14 days. The reversibility of any lesions is also assessed.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This method evaluates the potential of a substance to cause eye irritation or corrosion.
Procedure:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Procedure:
-
Test System: Several strains of the bacterium Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.
-
Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Detection of Revertants: The bacteria are plated on a minimal medium that lacks the required amino acid. Only bacteria that have undergone a reverse mutation to a prototrophic state will be able to grow and form colonies.
-
Evaluation: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a concentration-related increase in the number of revertants.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives have been shown to interact with various biological pathways. The following diagrams illustrate some of the proposed mechanisms of action.
References
Methodological & Application
Application Notes: Synthesis and Anticancer Evaluation of 4-Hydroxyquinoline Derivatives
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects[1][2][3]. The 4-hydroxyquinoline (or 4-quinolone) scaffold, in particular, is a privileged structure found in numerous therapeutic agents[4][5]. These compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, disrupting angiogenesis, and modulating key signaling pathways by targeting enzymes like protein kinases and topoisomerases. The versatility of the quinoline ring allows for chemical modifications at different positions, enabling the development of derivatives with enhanced potency and selectivity against cancer cells. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their anticancer activity.
Synthetic Strategies
Several methods are employed for the synthesis of the this compound core and its derivatives. Common approaches include the Conrad-Limpach reaction, modified Mannich reactions, and Knoevenagel condensations.
-
Conrad-Limpach Reaction: This is a classic method for synthesizing 2- and 4-quinolones. The synthesis of ethyl 2-(4-hydroxyquinolin-2-yl) acetate can be achieved through this reaction.
-
Modified Mannich Reaction (mMr): This reaction can be used for the aminoalkylation of 4-hydroxyquinolines, treating the moiety as an N-containing analog of 1-naphthol. This method has been used to introduce aminomethyl groups onto the this compound scaffold.
-
Knoevenagel Condensation: This reaction involves the reaction of 4-hydroxyquinolines with aromatic aldehydes. For instance, reacting a this compound acetate with a para-substituted benzaldehyde in the presence of piperidine can yield benzylidene derivatives.
Quantitative Data Summary
The anticancer activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the viability of cancer cells by 50%. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3g | HCT116 (Colon) | Promising | |
| A549 (Lung) | Promising | ||
| PC3 (Prostate) | Promising | ||
| MCF-7 (Breast) | Promising | ||
| Compound 20 | Colo 320 (Colon, Doxorubicin-Resistant) | 4.61 | |
| Compound B1 | HCT-15 (Colon) | 2.89 | |
| HCC1937 (Breast) | 3.26 | ||
| Olaparib (Control) | HCT-15 (Colon) | 45.53 | |
| HCC1937 (Breast) | 37.07 | ||
| Compound 12e | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| Compound 3c | HepG2 (Liver) | 11.42 | |
| Compound 3d | HepG2 (Liver) | 8.50 | |
| Compound 3e | HepG2 (Liver) | 12.76 | |
| Compound IVg | A549 (Lung) | 0.0298 | |
| MDA-MB (Breast) | 0.0338 |
Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific numerical value in the abstract.
Experimental Protocols
Protocol 1: General Synthesis of Benzylidene Derivatives via Knoevenagel Condensation
This protocol describes a general method for the reaction of this compound acetates with aromatic aldehydes.
Materials:
-
This compound acetate derivative (e.g., compound 4b from the source)
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the this compound acetate derivative, the corresponding benzaldehyde, and piperidine in ethanol in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux temperature with continuous stirring.
-
Monitor the reaction progress using TLC (typically for 1-10 hours).
-
Upon completion, cool the reaction mixture. The product often has lower solubility in ethanol and will crystallize out.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under a vacuum.
-
Confirm the structure of the new benzylidene derivative using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well sterile microplates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Further dilute the stock in the culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Cell Treatment: After 24 hours, remove the old medium and treat the cells with varying concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol is used to determine if the anticancer activity of a compound is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations (e.g., 1.25, 2.5, 5, 10, and 20 µM) for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control. This can reveal a concentration-dependent induction of apoptosis.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Hydroxyquinoline as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxyquinoline, also known as 4-quinolinol, is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making it a crucial precursor in the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceuticals derived from this compound, with a focus on its use in developing anticancer, anti-HIV, and antimicrobial agents.
Applications in Drug Development
The this compound core is a key structural motif in numerous biologically active compounds.[1] Its derivatives have been investigated for a variety of therapeutic applications, owing to their ability to interact with various biological targets.
-
Anticancer Agents: Derivatives of this compound have shown significant potential as cytotoxic agents against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through mechanisms that may involve the inhibition of signaling pathways like NF-κB and PI3K/Akt.
-
Antimalarial Drugs: The quinoline ring system is a well-established pharmacophore in antimalarial therapy. This compound derivatives have been explored as promising antimalarial compounds.
-
Anti-HIV Agents: Certain this compound derivatives, particularly this compound-3-carbohydrazides, have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
-
Antibacterial Agents: The discovery of the antibacterial effect of a 3-carboxyl-substituted this compound was a serendipitous finding during the synthesis of chloroquine, which ultimately led to the development of fluoroquinolone antibiotics.
-
Other Therapeutic Areas: The versatility of the this compound scaffold extends to other therapeutic areas, including its use as a precursor for β-adrenergic receptor blockers and matrix metalloproteinase inhibitors.
Synthesis of this compound Derivatives
Several synthetic strategies can be employed to functionalize the this compound core. The choice of method often depends on the desired substitution pattern.
The Conrad-Limpach reaction is a classical method for preparing 4-quinolones. The reaction generally involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The yield of the reaction can be influenced by the boiling point of the solvent used.
Experimental Protocol: Synthesis of 2-Methyl-6-nitro-4-quinolone
-
Charge a 1 L round-bottom flask with 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol), and a high-boiling solvent (150 mL, e.g., Dowtherm A).
-
Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Equip the reaction vessel with a short distillation apparatus to remove the ethanol produced during the reaction.
-
Heat the reaction mixture at reflux for 35 minutes.
-
During the reflux period, the product, 2-methyl-6-nitro-4-quinolone, will precipitate out of the solution.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethanol) and dry to obtain the final product.
The Gould-Jacobs reaction is another important method for synthesizing quinolin-4-ones. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.
The Mannich reaction can be used to introduce aminomethyl groups onto the this compound scaffold, leading to derivatives with potential cytotoxic activity.
Experimental Protocol: Synthesis of 2-(4-Hydroxyquinolin-2-yl) Acetic Acid
-
Place this compound derivative 4a (0.46 mmol, 100 mg), Na₂CO₃ (0.94 mmol, 100 mg), and 20 mL of distilled water into a 50-mL round-bottom flask.
-
Stir the mixture for 12 hours at room temperature.
-
Add 3 drops of concentrated HCl, which will cause the precipitation of white crystals.
-
Filter the white crystals to isolate the product.
-
Yield: 91% (85 mg).
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Synthesis Method | Yield (%) | Reference |
| 2-(4-Hydroxyquinolin-2-yl) Acetic Acid | Hydrolysis | 91 | |
| 2-Methyl-6-nitro-4-quinolone | Conrad-Limpach | 65 | |
| 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Multi-step synthesis | 90 |
Table 2: Biological Activity of this compound Derivatives
| Compound | Biological Activity | Assay | IC₅₀ / Inhibition | Reference |
| This compound-3-carbohydrazide derivative 6d | Anti-HIV-1 | HIV-1 (NL4-3) in Hela cells | 32% inhibition at 100 µM | |
| This compound-3-carbohydrazide derivative 7e | Anti-HIV-1 | HIV-1 (NL4-3) in Hela cells | 28% inhibition at 100 µM | |
| 4-Aminoquinazoline derivative 6b | PI3Kα inhibitor (Anticancer) | PI3K kinase assay | 13.6 nM | |
| Quinazolin-4-one derivative 16 | HIF-1α inhibitor (Anticancer) | Cell-based reporter gene assay | 0.09 µM |
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and synthesis of these compounds.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a highly valuable class of compounds in pharmaceutical research. The synthetic versatility of the this compound scaffold allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound as a precursor for the development of new drugs targeting a range of diseases.
References
Application of 4-Hydroxyquinoline in Pesticide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline, a heterocyclic aromatic organic compound, serves as a versatile scaffold in the development of novel pesticides.[1] Its inherent biological activity and the amenability of its structure to chemical modification have led to the discovery of potent fungicides, herbicides, and insecticides.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the field of pesticide research and development. The quinoline scaffold is present in numerous biologically active compounds, and its derivatives have shown promise as antifungal, herbicidal, and even antineoplastic agents.[3]
Fungicidal Applications
Derivatives of this compound have demonstrated significant antifungal activity against a range of phytopathogenic fungi. The mechanism of action for some of these compounds involves the inhibition of key fungal enzymes, such as laccase, or disruption of cell membrane integrity.[4][5]
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Species | IC50 / EC50 (µg/mL) | Reference |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | |
| Botrytis cinerea | 0.50 | ||
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | |
| Botrytis cinerea | 5.28 | ||
| Compound 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Compound 2e | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Compound 2f | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Compound 2k | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Compound 2n | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Compound 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | |
| 4bh | Valsa mali | 2.78 | |
| Sclerotinia sclerotiorum | 3.32 |
Experimental Protocols
This protocol is adapted from the synthesis of novel fluorinated quinoline analogs.
Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)
-
In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Heat the mixture to 150 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and then place the flask in an ice bath.
-
Neutralize the mixture to pH 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry to yield 8-fluoro-2,3-dimethylquinolin-4-ol.
Step 2: Synthesis of Target Benzoate Derivatives (e.g., Compound 2b)
-
In a 50 mL round-bottomed flask, dissolve intermediate 1 (0.20 g, 1.05 mmol), a substituted benzoic acid (1.16 mmol), EDC•HCl (0.24 g, 1.26 mmol), and 4-dimethylaminopyridine (DMAP) (0.13 g, 1.05 mmol) in 10 mL of DMF.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Add 30 mL of water to the flask and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and purify the crude product by column chromatography to obtain the final compound.
This protocol is a general method for assessing the antifungal activity of synthesized compounds.
-
Prepare potato dextrose agar (PDA) plates.
-
Inoculate the center of each PDA plate with a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Apply different concentrations of the test compounds to the agar plates. A solvent control should also be included.
-
Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
Determine the IC50/EC50 value, which is the concentration of the compound that causes 50% inhibition of fungal growth.
Signaling Pathway
Caption: Putative fungicidal mechanisms of this compound derivatives.
Herbicidal Applications
Certain this compound derivatives act as potent herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to a lack of photoprotective carotenoids, resulting in bleaching of the plant tissues and eventual death.
Quantitative Data: Herbicidal Activity
| Compound ID | Target Enzyme | Ki (µM) | Herbicidal Activity (150 g ai/ha) | Reference |
| III-l | Arabidopsis thaliana HPPD | 0.009 | Broader spectrum than mesotrione |
Experimental Protocols
This protocol outlines the general synthesis of triketone-quinoline hybrids as HPPD inhibitors.
-
Synthesis of the Quinoline Moiety: Synthesize the desired substituted quinoline-3-carboxylic acid through established methods (e.g., Conrad-Limpach or Gould-Jacobs reactions).
-
Activation of the Carboxylic Acid: Convert the quinoline-3-carboxylic acid to its corresponding acid chloride or activate it with a coupling agent (e.g., HATU, HOBt).
-
Coupling with the Triketone Moiety: React the activated quinoline derivative with a suitable triketone precursor (e.g., 1,3-cyclohexanedione) in the presence of a base to form the final triketone-quinoline hybrid.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
This protocol describes a method to determine the inhibitory activity of compounds against the HPPD enzyme.
-
Enzyme Preparation: Obtain or purify the HPPD enzyme from a suitable source (e.g., Arabidopsis thaliana).
-
Assay Buffer: Prepare an appropriate assay buffer containing co-factors such as ascorbate and Fe(II).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the HPPD enzyme, and varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Detection: Monitor the enzymatic reaction by measuring the formation of the product, homogentisate, or by using a coupled-enzyme assay that leads to a colorimetric or fluorometric readout.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway
Caption: Inhibition of HPPD by this compound derivatives.
Insecticidal Applications
This compound derivatives have also been investigated for their insecticidal properties, particularly against mosquito larvae. The exact mechanisms of action are still under investigation but may involve disruption of vital physiological processes in the insects.
Quantitative Data: Insecticidal Activity
| Compound ID | Insect Species | Activity | Reference |
| DHPM3 | Anopheles arabiensis (larvae) | 100% mortality | |
| 2b | Anopheles arabiensis (larvae) | 78% mortality at 8.12 µM | |
| 2e | Anopheles arabiensis (larvae) | 89% mortality at 9.2 µM |
Experimental Protocols
This protocol is based on the synthesis of pyrrolo[1,2-a]quinoline derivatives with larvicidal activity.
-
Quaternary Salt Formation: React lepidine with a substituted phenacyl bromide in acetone at room temperature to form the corresponding 1-[2-(substituted phenyl)-2-oxoethyl]-4-methylquinolin-1-ium bromide.
-
Cycloaddition Reaction: Treat the quaternary salt with an electron-deficient alkyne (e.g., ethyl propiolate) in the presence of a base (e.g., anhydrous K2CO3) in a solvent like DMF to yield the target pyrrolo[1,2-a]quinoline derivative.
-
Purification: Purify the synthesized compound using appropriate chromatographic techniques.
This protocol is a standard method for evaluating the larvicidal activity of compounds against mosquito larvae.
-
Rearing of Mosquito Larvae: Rear mosquito larvae (e.g., Anopheles arabiensis) under controlled laboratory conditions. Use third or fourth instar larvae for the bioassay.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in water to obtain the desired test concentrations.
-
Exposure: Place a specific number of larvae (e.g., 20-25) in beakers or cups containing the test solution. A control group with the solvent and a negative control with only water should be included.
-
Observation: Record the larval mortality at regular intervals (e.g., 24 and 48 hours) after exposure. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) and LC90 values.
Experimental Workflow
Caption: Workflow for synthesis and insecticidal evaluation.
Conclusion
The this compound scaffold represents a privileged structure in the design and development of new pesticides. Its derivatives have shown remarkable efficacy as fungicides, herbicides, and insecticides. The synthetic versatility of the quinoline ring allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. The protocols and data presented herein provide a valuable resource for researchers aiming to develop the next generation of safe and effective crop protection agents based on the this compound core. Further research into the specific signaling pathways and modes of action will undoubtedly unlock the full potential of this important class of compounds.
References
- 1. Synthesis and Herbicidal Activity of Triketone-Quinoline Hybrids as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of novel triketone-containing quinoxaline as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Hydroxyquinoline Derivatives as Fluorescent Probes for Metal Ion Detection
Introduction
Hydroxyquinoline and its derivatives are a versatile class of heterocyclic organic compounds that have garnered significant attention in the field of chemical sensing.[1] The 4-hydroxyquinoline scaffold, while less common in the literature than its 8-hydroxyquinoline isomer, serves as a foundational structure for developing fluorescent probes. These probes are instrumental in detecting and quantifying metal ions, which play critical roles in biological systems, environmental processes, and industrial applications.[2][3][4] The core principle behind their function lies in their ability to act as chelating agents. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form stable complexes with metal ions.[1] This chelation event often leads to a significant change in the photophysical properties of the molecule, resulting in a measurable "turn-on" or "turn-off" fluorescent signal.
The fluorescence of the unbound hydroxyquinoline ligand is typically weak due to processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET) that provide non-radiative decay pathways. Upon binding a metal ion, the molecule's structure becomes more rigid, which can inhibit these non-radiative processes and enhance fluorescence emission, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). This distinct change in fluorescence intensity or wavelength allows for the highly sensitive and selective detection of specific metal ions. These probes have found widespread use in environmental monitoring, food safety analysis, and cellular imaging to visualize the distribution and flux of metal ions in living systems.
Quantitative Data Summary
The photophysical properties and sensing performance of fluorescent probes are critical for their application. The following tables summarize key quantitative data for several representative hydroxyquinoline-based probes designed for different metal ions.
Table 1: Performance Characteristics of Hydroxyquinoline-Based Probes for Al³⁺ and Cr³⁺
| Probe Name/Derivative | Target Ion | λex (nm) | λem (nm) | Limit of Detection (LOD) | Solvent System | Ref. |
| HQ-BH (Schiff Base) | Al³⁺ | 360 | 499 | 0.408 µM | DMSO/HEPES | |
| 8-Hydroxyquinoline | Al³⁺ | - | - | <0.1 µM | Weakly Acidic | |
| RhBQ (Rhodamine conjugate) | Cr³⁺ | - | - | 2.12 x 10⁻⁸ M | ACN/H₂O |
Table 2: Performance Characteristics of Hydroxyquinoline-Based Probes for Zn²⁺ and Hg²⁺
| Probe Name/Derivative | Target Ion | λex (nm) | λem (nm) | Quantum Yield (Φ) / LOD | Solvent System | Ref. |
| 3-Hydroxy-4-pyridylisoquinoline-Zn²⁺ | Zn²⁺ | - | 496 | Φ = 0.35 | Acetonitrile | |
| 5,7-bis(..)-8-hydroxyquinoline-Zn²⁺ | Zn²⁺ | 370 | 478 | Φ = 0.41 | Aqueous | |
| RHOQ (Rhodamine conjugate) | Hg²⁺ | - | 594 | 9.67 x 10⁻⁸ M | MeOH/Tris |
Signaling and Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base 8-Hydroxyquinoline Probe (Example)
This protocol is adapted from the synthesis of an ESIPT-active probe (HL) and is a representative example of how hydroxyquinoline probes are synthesized via condensation.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
4-(1,2,2-Triphenylethenyl)benzenamine (or other desired amine)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of anhydrous toluene.
-
In a separate vial, dissolve the selected amine, e.g., 4-(1,2,2-Triphenylethenyl)benzenamine (0.20 mmol), in 1 mL of anhydrous toluene.
-
Add the amine solution to the flask containing the aldehyde solution.
-
Stir the mixture at 105 °C under reflux for 4 hours.
-
After cooling the reaction mixture to room temperature, evaporate the solvent.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final probe.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Spectroscopy
This protocol outlines the steps for performing fluorescence titration and selectivity experiments.
Materials:
-
Synthesized hydroxyquinoline probe
-
DMSO (or other suitable organic solvent)
-
HEPES buffer (e.g., 20 mM, pH 7.4) or other appropriate buffer
-
Stock solutions (e.g., 1 mM) of various metal perchlorate or chloride salts (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Ca²⁺, etc.) prepared in ultrapure water.
-
Fluorometer and quartz cuvettes (1 cm path length).
Procedure:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the hydroxyquinoline probe in DMSO.
-
Working Solution: Prepare a 10 µM working solution of the probe in the desired solvent system (e.g., DMSO/HEPES buffer, v/v, 8:2).
-
Fluorescence Titration: a. Place 2-3 mL of the 10 µM probe working solution into a quartz cuvette. b. Record the initial fluorescence spectrum by exciting at the appropriate wavelength (e.g., 360 nm) and recording the emission spectrum (e.g., 400-700 nm). c. Add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution incrementally. d. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum. e. Continue until the fluorescence intensity reaches a plateau.
-
Selectivity Test: a. To separate cuvettes each containing 2-3 mL of the 10 µM probe working solution, add a significant excess (e.g., 10-20 equivalents) of a single metal ion from the prepared panel. b. Record the fluorescence spectrum for each sample. c. Compare the fluorescence intensity in the presence of the target ion to that of other potentially interfering ions.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection range and calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Protocol 3: Application in Live Cell Imaging
This protocol provides a general method for using a hydroxyquinoline-based probe to detect intracellular metal ions.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Probe stock solution (1 mM in DMSO)
-
Stock solution of the target metal ion (e.g., 1 mM Hg(ClO₄)₂)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading: a. Wash the cells twice with PBS. b. Incubate the cells with the probe at a final concentration of 10 µM in serum-free medium for 30 minutes at 37 °C. c. Wash the cells three times with PBS to remove any excess probe.
-
Imaging of Basal State: Acquire fluorescence images of the probe-loaded cells using a confocal microscope. An initial image showing little to no fluorescence is expected for a "turn-on" probe.
-
Metal Ion Treatment: a. Treat the probe-loaded cells with the target metal ion (e.g., 10 µM Hg(ClO₄)₂) in serum-free medium for another 30 minutes at 37 °C. b. Wash the cells with PBS to remove the extracellular metal ions.
-
Imaging After Treatment: Acquire fluorescence images again. A significant increase in intracellular fluorescence should be observed, indicating the detection of the target metal ion.
-
Image Analysis: Analyze the fluorescence intensity changes in the cells before and after metal ion treatment using appropriate imaging software.
References
Protocol for the Synthesis of 4-Alkoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Among these, 4-alkoxyquinoline derivatives have emerged as a particularly important scaffold, exhibiting properties such as anti-inflammatory and antiplatelet activities. This document provides a detailed protocol for the synthesis of 4-alkoxyquinoline derivatives, offering a robust and reproducible methodology for researchers in the field.
The synthesis is a two-step process commencing with the conversion of 4-hydroxyquinoline to the key intermediate, 4-chloroquinoline. This is followed by a Williamson ether synthesis, a reliable and versatile method for forming ethers, to introduce the desired alkoxy group at the 4-position of the quinoline ring. This protocol provides detailed experimental procedures, comprehensive data on yields and characterization, and a clear visualization of the synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 4-Chloroquinoline from this compound
This procedure details the conversion of this compound to 4-chloroquinoline using phosphorus oxychloride (POCl₃).
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chloroquinoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: General Protocol for the Williamson Ether Synthesis of 4-Alkoxyquinolines
This protocol describes the synthesis of 4-alkoxyquinolines from 4-chloroquinoline and a corresponding alcohol in the presence of a strong base.
Materials:
-
4-chloroquinoline
-
Anhydrous alcohol (methanol, ethanol, propanol, butanol, etc.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium metal (Na)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired anhydrous alcohol (1.5 eq) and a suitable anhydrous solvent such as DMF or THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. If using sodium metal, add small pieces until the desired amount has been added.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium alkoxide.
-
Add a solution of 4-chloroquinoline (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the alcohol used.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-alkoxyquinoline derivative.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
The following tables summarize the typical yields and characterization data for a series of 4-alkoxyquinoline derivatives synthesized using the protocols described above.
Table 1: Reaction Yields and Physical Properties of 4-Alkoxyquinoline Derivatives
| Derivative | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Methyl | C₁₀H₉NO | 159.19 | 85-95 | 34-36 |
| 2 | Ethyl | C₁₁H₁₁NO | 173.21 | 80-90 | 44-46 |
| 3 | n-Propyl | C₁₂H₁₃NO | 187.24 | 75-85 | Oil |
| 4 | n-Butyl | C₁₃H₁₅NO | 201.27 | 70-80 | Oil |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-Alkoxyquinoline Derivatives (in CDCl₃)
| Derivative | Alkyl Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | Methyl | 8.75 (d, 1H), 8.20 (d, 1H), 8.05 (d, 1H), 7.68 (t, 1H), 7.45 (t, 1H), 6.70 (d, 1H), 4.10 (s, 3H) | 162.5, 150.8, 149.9, 130.5, 129.3, 125.6, 122.4, 120.9, 100.2, 56.2 |
| 2 | Ethyl | 8.74 (d, 1H), 8.21 (d, 1H), 8.04 (d, 1H), 7.67 (t, 1H), 7.43 (t, 1H), 6.68 (d, 1H), 4.35 (q, 2H), 1.55 (t, 3H) | 162.0, 150.7, 150.0, 130.4, 129.2, 125.5, 122.3, 121.0, 100.8, 64.1, 14.8 |
| 3 | n-Propyl | 8.73 (d, 1H), 8.20 (d, 1H), 8.03 (d, 1H), 7.66 (t, 1H), 7.42 (t, 1H), 6.67 (d, 1H), 4.23 (t, 2H), 1.95 (m, 2H), 1.08 (t, 3H) | 162.1, 150.7, 150.0, 130.4, 129.2, 125.4, 122.3, 121.0, 100.9, 70.2, 22.6, 10.6 |
| 4 | n-Butyl | 8.73 (d, 1H), 8.20 (d, 1H), 8.03 (d, 1H), 7.66 (t, 1H), 7.42 (t, 1H), 6.67 (d, 1H), 4.26 (t, 2H), 1.88 (m, 2H), 1.53 (m, 2H), 0.99 (t, 3H) | 162.1, 150.7, 150.0, 130.4, 129.2, 125.4, 122.3, 121.0, 100.9, 68.4, 31.3, 19.3, 13.9 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflows for the synthesis of 4-alkoxyquinoline derivatives.
Caption: Workflow for the synthesis of 4-chloroquinoline.
Caption: Workflow for the Williamson ether synthesis of 4-alkoxyquinolines.
Caption: Overall synthetic scheme for 4-alkoxyquinolines.
Application Notes and Protocols: Mannich Reaction of 4-Hydroxyquinoline for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Mannich reaction involving 4-hydroxyquinoline, a privileged scaffold in medicinal chemistry. The resulting Mannich bases have demonstrated significant potential in drug design, particularly as anticancer and antimicrobial agents. This document outlines detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action to facilitate further research and development in this area.
Introduction
The this compound core is a key structural motif found in numerous biologically active compounds. Its unique electronic and structural properties make it an excellent substrate for various chemical modifications aimed at enhancing therapeutic efficacy. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, provides a straightforward and efficient method for introducing aminomethyl functionalities onto the this compound scaffold. This modification has been shown to significantly modulate the biological activity of the parent molecule, leading to the discovery of potent therapeutic candidates.
The primary site for the Mannich reaction on the this compound ring is the electron-rich C-3 position, yielding 3-aminomethyl-4-hydroxyquinoline derivatives. These compounds have garnered considerable interest due to their diverse pharmacological activities, including potent cytotoxicity against various cancer cell lines and broad-spectrum antimicrobial effects.
Synthetic Protocols
The following protocols describe the general and specific procedures for the synthesis of Mannich bases derived from this compound.
General Protocol for the Mannich Reaction of this compound
A mixture of this compound (1 equivalent), a secondary amine (1-1.2 equivalents), and formaldehyde (1-1.2 equivalents, usually as a 37% aqueous solution or paraformaldehyde) in a suitable solvent (e.g., ethanol, methanol, or dioxane) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
Specific Experimental Protocol: Synthesis of 3-(Piperidin-1-ylmethyl)quinolin-4-ol
Materials:
-
This compound
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.43 mmol) in ethanol (25 mL), add piperidine (0.43 mmol) and formaldehyde (0.43 mmol, 37% aqueous solution).
-
Heat the reaction mixture at 60°C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., DCM:MeOH, 9:1).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Quantitative Biological Data
The synthesized Mannich bases of this compound have been evaluated for their biological activities. The following tables summarize the quantitative data from various studies.
Anticancer Activity
The cytotoxic effects of this compound Mannich bases have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| 2 | MOLT-4 (Leukemia) | 0.87 | [2] |
| 3 | MCF-7 (Breast) | 0.127 | [2] |
| HCT-116 (Colon) | 0.116 |
Antimicrobial Activity
The antimicrobial potential of these compounds has been determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| PG7 | Staphylococcus epidermidis | 125-500 | |
| Staphylococcus aureus | 125-500 | ||
| Escherichia coli | 125-500 | ||
| Klebsiella pneumoniae | 125-500 | ||
| Candida parapsilosis | 0.49 | ||
| PG8 | Staphylococcus epidermidis | 125-500 | |
| Staphylococcus aureus | 125-500 | ||
| Candida parapsilosis | 0.98 |
Mechanism of Action & Signaling Pathways
The anticancer activity of this compound Mannich bases is believed to be multifactorial. Studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Furthermore, some derivatives have been shown to interfere with specific signaling pathways crucial for cancer cell survival and proliferation. For instance, certain quinoline-chalcone hybrids have been found to activate the Hippo signaling pathway, a key regulator of organ size and cell proliferation.
Visualizations
Mannich Reaction of this compound
Caption: General scheme of the Mannich reaction with this compound.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological testing of this compound Mannich bases.
Proposed Anticancer Signaling Pathway
Caption: A proposed mechanism of anticancer action for this compound Mannich bases.
Detailed Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound Mannich bases (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Broth Microdilution Assay for MIC Determination
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound Mannich bases in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The Mannich reaction of this compound provides a versatile and efficient route to a diverse range of aminomethyl derivatives with significant potential in drug discovery. The compelling anticancer and antimicrobial activities of these compounds, coupled with their synthetic accessibility, make them attractive candidates for further development. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the rational design of next-generation this compound-based drugs.
References
Knoevenagel Condensation with 4-Hydroxyquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-hydroxyquinoline derivatives. The quinoline scaffold is a significant structure in medicinal chemistry, forming the core of many therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of the quinoline ring, particularly through carbon-carbon bond-forming reactions like the Knoevenagel condensation, is a critical strategy in the discovery of novel drug candidates.[1]
The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[3][4] This reaction leads to the formation of an α,β-unsaturated product and is particularly valuable for creating diverse molecular libraries for drug discovery.
Reaction Scheme
The general scheme for the Knoevenagel condensation of a this compound derivative with an active methylene group and an aromatic aldehyde is depicted below. This reaction typically results in the formation of a benzylidene derivative.
Caption: General reaction scheme for the Knoevenagel condensation of this compound derivatives.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various benzylidene derivatives of this compound via Knoevenagel condensation. The data is extracted from studies where different aromatic aldehydes were reacted with a this compound derivative possessing an active methylene group at the 2-position.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Benzaldehyde | Methyl 2-(4-hydroxyquinolin-2-yl)-3-phenylacrylate | 6 | Toluene | - |
| 2 | Benzaldehyde | Ethyl 2-(4-hydroxy-6-methoxyquinolin-2-yl)-3-phenylacrylate | 6 | Toluene | - |
| 3 | 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-2-(4-hydroxyquinolin-2-yl)acrylate | 10 | Toluene | 65 |
| 4 | 4-Methylbenzaldehyde | Methyl 2-(4-hydroxyquinolin-2-yl)-3-(p-tolyl)acrylate | 4 | Toluene | 72 |
| 5 | 4-Methoxybenzaldehyde | Methyl 2-(4-hydroxyquinolin-2-yl)-3-(4-methoxyphenyl)acrylate | 8 | Toluene | 78 |
| 6 | 4-Nitrobenzaldehyde | Methyl 2-(4-hydroxyquinolin-2-yl)-3-(4-nitrophenyl)acrylate | 9 | Toluene | 85 |
| 7 | 2-Hydroxybenzaldehyde (Salicylaldehyde) | 3-(4-Hydroxyquinolin-2-yl)-3,4-dihydrocoumarin | 3 | Toluene | 68 |
| 8 | 2,4-Dihydroxybenzaldehyde | 3-(4-Hydroxy-6-methoxyquinolin-2-yl)-7-hydroxy-3,4-dihydrocoumarin | 3 | Toluene | 75 |
Yields were not explicitly stated for all compounds in the source literature but the procedure was reported as successful.
Experimental Protocols
The following is a general protocol for the Knoevenagel condensation of this compound derivatives with aromatic aldehydes, based on established procedures.
Materials:
-
This compound derivative with an active methylene group (e.g., methyl 2-(4-hydroxyquinolin-2-yl)acetate)
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 3 to 10 hours depending on the substrates.
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add distilled water and a few drops of concentrated HCl to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethanol) to obtain the pure benzylidene derivative.
Caption: A general experimental workflow for the Knoevenagel condensation.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).
-
Deprotonation: The basic catalyst (e.g., piperidine) removes a proton from the active methylene group of the this compound derivative, forming a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Elimination: The intermediate is protonated and then undergoes dehydration to eliminate a molecule of water, resulting in the final α,β-unsaturated product.
Caption: The mechanism of the Knoevenagel condensation.
Biological Significance
Derivatives synthesized through the Knoevenagel condensation of 4-hydroxyquinolines have shown potential as cytotoxic agents against cancer cell lines. Some of these compounds have exhibited selective toxicity towards multidrug-resistant cancer cells, highlighting their potential for further investigation in drug development. The biological activity of these compounds underscores the importance of the Knoevenagel condensation as a key synthetic tool in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Application Notes and Protocols: 4-Hydroxyquinoline in Materials Science
Introduction
4-Hydroxyquinoline, also known as 4-quinolinol, is a heterocyclic organic compound with the chemical formula C₉H₇NO.[1][2] It serves as a versatile building block in the synthesis of a wide range of functional molecules due to its unique chemical structure and reactivity.[1][3] In materials science, this compound and its derivatives are gaining significant attention for their applications in optoelectronic devices, surface protection, and sensor technology. This is largely attributed to their excellent photophysical properties, metal-chelating capabilities, and electrochemical activity. These compounds are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs), organic solar cells, corrosion inhibitors, and fluorescent sensors.
Applications in Optoelectronic Materials
The inherent photophysical properties of the quinoline scaffold make it a prime candidate for optoelectronic applications. Derivatives of hydroxyquinoline are particularly notable as ligands in organometallic complexes, which are widely used as functional layers in various devices.
Organic Light-Emitting Diodes (OLEDs)
Hydroxyquinoline derivatives, especially 8-hydroxyquinoline, form stable metal complexes (like Tris(8-hydroxyquinoline)aluminum, Alq₃) that are cornerstone materials in OLED technology, serving as electron transporters and emitters. While 8-hydroxyquinoline is more common, the fundamental principles apply to the broader class of hydroxyquinoline-based metal chelates. These materials possess high thermal stability and excellent electron-transporting and fluorescent properties.
-
Role as Emissive Layer: Metal complexes of hydroxyquinoline derivatives are used to form the emissive layer where the recombination of electrons and holes occurs to generate light. The emission color can be tuned by modifying the ligand structure or the central metal ion. For example, a magnesium complex of 5-chloro-8-hydroxyquinoline was used to create a green-emitting OLED.
-
Role as Electron Transport Layer (ETL): The high electron mobility of these complexes makes them suitable for use as an electron transport layer, facilitating the movement of electrons from the cathode to the emissive layer.
Organic Solar Cells (OSCs)
In the field of photovoltaics, hydroxyquinoline derivatives are being explored to enhance the performance and stability of organic solar cells. Their role is often as a dopant or a component of a dual-acceptor active layer.
-
Improving Thermal Stability: Tris(hydroxyquinoline)gallium (Gaq₃), an organometallic complex, has been used as a secondary acceptor dopant in the active layer of OSCs. This addition significantly improved the thermal stability of the devices, allowing them to perform stably at temperatures up to 180°C.
-
Enhancing Efficiency: The incorporation of Gaq₃ into the active layer was also found to increase the device efficiency by 5.8 times compared to control devices, partly due to improved photo-absorption and the excellent electron mobility of the Gaq₃ molecules.
Fluorescent Sensors
The fluorescence of hydroxyquinoline derivatives can be modulated by the presence of metal ions. This property is exploited in the development of highly sensitive and selective fluorescent chemosensors. Upon binding with a specific metal ion, the complex exhibits a change in its fluorescence intensity or a shift in its emission wavelength, allowing for the detection and quantification of the ion. 8-hydroxyquinoline-based sensors, for instance, have been developed for detecting ions like Zn²⁺, Cd²⁺, and Pb²⁺.
Applications in Surface Protection
Corrosion Inhibition
Derivatives of hydroxyquinoline are effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
-
Mechanism of Action: The adsorption process involves the interaction of lone pair electrons of nitrogen and oxygen atoms, as well as the π-electrons of the aromatic quinoline ring, with the vacant d-orbitals of the metal atoms. This forms a stable, coordinated layer on the surface. These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
-
Performance: Studies have shown that newly synthesized 8-hydroxyquinoline derivatives can achieve high inhibition efficiencies, with some reaching up to 96% at optimal concentrations in 1 M HCl. The effectiveness of inhibition typically increases with the concentration of the inhibitor.
Data Presentation
Table 1: Photophysical Properties of this compound (4HQN)
| Property | Value in Acidic Solution (pH < 4) | Value in Neutral Solution (pH 7.2) | Value in Basic Solution (pH > 11) | Reference |
| Triplet State Quantum Yield | 30% | 35% | 7.5% |
Table 2: Performance of Optoelectronic Devices with Hydroxyquinoline Derivatives
| Device Type | Key Material | Role | Performance Metric | Reference |
| OLED | Mg complex of 5-chloro-8-hydroxyquinoline | Emissive Layer | Max. Brightness: 425 cd/m²; EL Peak: 539 nm | |
| OLED | Alq₃:PVK | Active Layer | Electroluminescence Peak: 520 nm (Green) | |
| Organic SC | Tris(hydroxyquinoline)gallium (Gaq₃) | Secondary Acceptor Dopant | Efficiency increased by 5.8x; Stable at 180°C |
Table 3: Corrosion Inhibition Performance of Hydroxyquinoline Derivatives on Mild Steel in Acid
| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (η%) | Concentration for Max. η | Method | Reference |
| Q-HNHyQ¹ | 1 M HCl | >90% | Not specified | Weight Loss | |
| BQYP² | 2 M H₂SO₄ | ~91% | 1 mM | Electrochemical | |
| Q1³ | 1 M HCl | 96% | 10⁻³ M | Weight Loss | |
| Q2⁴ | 1 M HCl | 92% | 10⁻³ M | Weight Loss |
¹ 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxalin-2,3-(1H,4H)-dione ² 1,3-bis(quinoline-8-dimethylformamide) propane ³ (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate ⁴ (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Metal-Hydroxyquinoline Complex (e.g., ZnQ₂)
This protocol describes a general precipitation method for synthesizing bis(8-hydroxyquinoline) zinc (ZnQ₂), a representative metal complex.
Materials:
-
8-hydroxyquinoline (8-HQ)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized (DI) water
Procedure:
-
Solution A: Dissolve 3.41 g of 8-HQ in 20 mL of methanol with stirring until a clear orange solution is formed.
-
Solution B: In a separate beaker, dissolve 3.5 g of zinc nitrate hexahydrate in 20 mL of methanol.
-
Mixing: Add Solution B to Solution A while stirring.
-
Precipitation: Prepare a solution of 1.67 g of KOH in 15 mL of DI water. Add this KOH solution dropwise to the mixed solution to initiate the reaction and precipitation of the product.
-
Stirring: Continue stirring the resulting suspension for 20-30 minutes.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Washing & Recrystallization: Wash the collected solid with pure methanol and DI water to remove unreacted precursors and impurities.
-
Drying: Dry the final product at room temperature.
Protocol 2: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a basic multi-layer OLED using spin-coating and thermal evaporation, with a hydroxyquinoline complex as the active layer.
Materials:
-
ITO (Indium Tin Oxide)-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Hydroxyquinoline complex (e.g., Alq₃) blended in a polymer matrix (e.g., PVK) dissolved in a suitable solvent (e.g., chloroform)
-
Low work-function metal for cathode (e.g., Calcium, Aluminum)
-
Cleaning solvents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun and then treat with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate (e.g., at 120°C for 15 minutes) to remove the solvent and form a uniform film.
-
-
Active Layer Deposition:
-
Spin-coat the solution containing the hydroxyquinoline complex (e.g., Alq₃:PVK) onto the PEDOT:PSS layer.
-
Anneal the substrate to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the cathode layers sequentially, for example, a thin layer of Calcium (Ca) followed by a thicker, protective layer of Aluminum (Al).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a cover glass in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Protocol 3: Evaluation of Corrosion Inhibition (Electrochemical Methods)
This protocol describes the use of potentiodynamic polarization to evaluate the performance of a hydroxyquinoline derivative as a corrosion inhibitor.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
Procedure:
-
Electrode Preparation: Polish the mild steel working electrode with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Cell Setup: Assemble the three-electrode cell. Immerse the electrodes in the test solution (corrosive medium with or without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the data as log(current density) vs. potential (a Tafel plot).
-
Extrapolate the linear cathodic and anodic regions of the plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr⁰ - i_corr) / i_corr⁰] * 100 where i_corr⁰ is the corrosion current density in the absence of the inhibitor and i_corr is the corrosion current density in the presence of the inhibitor.
-
-
Repeat: Perform the measurement for each concentration of the inhibitor.
References
Application Notes and Protocols for the Functionalization of 4-Hydroxyquinoline
For researchers, scientists, and professionals in drug development, the 4-hydroxyquinoline scaffold represents a privileged structure due to its prevalence in numerous biologically active compounds. Its versatile functionalization is key to exploring new chemical space and developing novel therapeutic agents. These application notes provide detailed experimental protocols for various methods of modifying the this compound core, including C-H activation, halogenation, nitration, and the synthesis of amide and ester derivatives.
C-H Activation for Site-Selective Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the direct introduction of functional groups onto the this compound skeleton, avoiding the need for pre-functionalized substrates.[1][2][3][4] By employing directing groups, specific positions on the quinoline ring can be selectively targeted.
Experimental Workflow for Programmed C-H Functionalization
The following diagram illustrates a programmed approach to the multiple, site-selective C-H functionalization of this compound, utilizing directing groups to control the reaction sequence.[1]
Protocol for C-2 Functionalization of this compound N-oxide Derivatives
This protocol describes the palladium-catalyzed C-H functionalization at the C-2 position of a protected this compound N-oxide.
Materials:
-
4-O-Diethylcarbamoyl-quinoline N-oxide (Substrate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pyridine
-
Tetrabutylammonium bromide
-
Solvent (e.g., Dichloroethane)
Procedure:
-
To a reaction vessel, add the 4-O-diethylcarbamoyl-quinoline N-oxide substrate.
-
Add Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.3 equivalents), pyridine (4 equivalents), and tetrabutylammonium bromide (20 mol%).
-
Add the appropriate coupling partner (e.g., an alkene or another aromatic system).
-
Add the solvent and stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C-H Activation:
| Position | Catalyst/Conditions | Coupling Partner | Yield (%) | Reference |
| C-2 | Pd(OAc)₂, Ag₂CO₃, Pyridine | N-benzylindole | 68 | |
| C-2 | Pd(OAc)₂, various conditions | Various | Up to 96 | |
| C-8 | [Rh]-catalyzed amidation | Dioxazolone | - | |
| C-5 | Pd(OAc)₂, directing group | Various | - |
Halogenation of this compound
Halogenated 4-hydroxyquinolines are important intermediates for further functionalization, such as cross-coupling reactions, and often exhibit enhanced biological activity.
Protocol for Bromination of 8-Substituted Quinolines
This protocol is adapted for the bromination of hydroxyquinoline derivatives.
Materials:
-
8-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve 8-hydroxyquinoline in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0-2.0 equivalents, depending on desired mono- or di-bromination) in acetonitrile.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure brominated this compound.
Quantitative Data for Halogenation:
| Substrate | Reagent | Product | Yield (%) | Reference |
| 8-Hydroxyquinoline | NBS | 5,7-Dibromo-8-hydroxyquinoline | 37 (isolated) | |
| 3-Hydroxyquinoline | Rdc2 Halogenase, NaCl | 3-Hydroxy-4-chloroquinoline | - | |
| 2-Phenylpyridine | NCS, then HCl | 3-Chloro-2-phenylpyridine | - |
Nitration of this compound
Nitration introduces a nitro group onto the quinoline ring, which can be a precursor for an amino group or other functionalities.
Protocol for Nitration of 4-Hydroxy-3-methylquinoline
This protocol describes the nitration of a substituted this compound.
Materials:
-
4-Hydroxy-3-methylquinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 4-hydroxy-3-methylquinoline to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C.
-
Once dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization.
Synthesis of this compound Derivatives
Protocol for Synthesis of this compound-3-carbohydrazide
This protocol outlines the synthesis of hydrazide derivatives, which are useful for creating more complex molecules.
Workflow for Hydrazide Synthesis:
Procedure:
-
Synthesis of Ethyl this compound-3-carboxylate: React the appropriate aniline with ethyl ethoxymethylenemalonate (EMME) at 120 °C, followed by cyclization in diphenyl ether (Ph₂O) at 250 °C.
-
Hydrazinolysis: Dissolve the resulting ester in DMF. Add hydrazine hydrate (NH₂NH₂·H₂O) and stir the mixture at room temperature for 12 hours.
-
Product Isolation: Precipitate the product by adding water, filter the solid, wash with water, and dry to obtain this compound-3-carbohydrazide.
-
Amide/Urea Formation: React the hydrazide with a substituted benzoyl chloride or phenyl isocyanate in a suitable solvent (e.g., DMF or MeCN) with a base (e.g., Na₂CO₃) to yield the final derivative.
Quantitative Data for Hydrazide Derivatives:
| Derivative | R-Group | Anti-HIV-1 Inhibition (%) at 100 µM | Reference |
| 6d | 4-Chlorobenzoyl | 32 | |
| 7e | 4-Chlorophenyl (urea) | 28 |
Suzuki-Miyaura Cross-Coupling of Halo-4-hydroxyquinolines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for synthesizing aryl-substituted 4-hydroxyquinolines. This requires a halogenated quinoline precursor.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halo-4-hydroxyquinoline derivative (e.g., 4-Chloro-8-tosyloxyquinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction flask, add the halo-4-hydroxyquinoline, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 4-aryl-8-hydroxyquinoline.
Suzuki Coupling Reaction Pathway:
These protocols provide a foundation for the synthesis and functionalization of this compound, enabling the creation of diverse chemical libraries for screening and drug discovery programs. Researchers should optimize conditions for their specific substrates and desired products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4-Hydroxyquinoline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline is a heterocyclic organic compound with a quinoline core structure. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] Understanding the cytotoxic effects of this compound is a critical step in evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for a panel of standard in vitro assays to assess the cytotoxicity of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V—offer a multi-faceted approach to quantifying cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Quantitative Cytotoxicity Data of this compound and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound derivatives against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. While specific IC50 data for the parent this compound is limited in the readily available literature, the data for its derivatives provide valuable insights into the potential cytotoxic activity of the quinoline scaffold.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| This compound Derivative (Compound 20) | Colo 320 (resistant) | Colon Adenocarcinoma | MTT | 4.61 | [2] |
| Colo 205 (sensitive) | Colon Adenocarcinoma | MTT | 2.34 | [2] | |
| This compound Derivative (Compound 13b) | Colo 320 (resistant) | Colon Adenocarcinoma | MTT | 4.58 | [2] |
| Colo 205 (sensitive) | Colon Adenocarcinoma | MTT | 8.1 | ||
| This compound Derivative (Compound 13a) | Colo 320 (resistant) | Colon Adenocarcinoma | MTT | 8.19 | |
| Colo 205 (sensitive) | Colon Adenocarcinoma | MTT | 11.86 | ||
| Quinoline-based compound (L11) | Mouse Hippocampal Cell Line | Not Applicable | MTT | 67.9 ± 11.5 | |
| 8-Hydroxyquinoline | HCT 116 | Colon Carcinoma | MTT | 9.33 ± 0.22 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete cell culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control (medium only). Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the vehicle and no-treatment controls, include a maximum LDH release control by adding a lysis buffer (provided in the LDH assay kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate (lactate) and a tetrazolium salt. Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product. Add 50 µL of the stop solution (provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
LDH Assay Experimental Workflow
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., Propidium Iodide, PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Hypothesized Intrinsic Apoptosis Pathway
Signaling Pathways in this compound-Induced Cytotoxicity
Quinoline derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis via the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The diagram below illustrates a potential signaling pathway that may be activated by this compound, leading to programmed cell death.
Potential Mechanisms of this compound Cytotoxicity
References
Application Notes and Protocols: 4-Hydroxyquinoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxyquinoline in coordination chemistry, with a focus on its synthesis, characterization, and applications, particularly in the realm of drug development. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this promising area.
Introduction to this compound in Coordination Chemistry
This compound is a versatile heterocyclic compound that, along with its derivatives, has garnered significant interest in coordination chemistry.[1] Its ability to act as a bidentate or monodentate ligand allows for the formation of stable complexes with a variety of metal ions. The resulting coordination compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties, making them valuable candidates for drug discovery and development.[2][3] The coordination of this compound to a metal center can enhance its therapeutic properties, often through mechanisms involving the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and modulation of signaling pathways.[1][4]
Applications in Drug Development
The coordination complexes of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: this compound-metal complexes have demonstrated cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway and the activation of caspases.
-
Antimicrobial and Antifungal Activity: The chelation of metal ions by this compound can enhance its antimicrobial and antifungal properties. These complexes can disrupt essential microbial processes, offering potential for the development of new anti-infective agents.
-
Analytical Chemistry: The ability of this compound to form colored complexes with specific metal ions allows for its use as a reagent in analytical chemistry for the detection and quantification of metal ions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its related metal complexes.
Table 1: Cytotoxicity of this compound Derivatives and a Related Copper Complex
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivative 1 | Colo 205 (colon adenocarcinoma) | 1.8 | |
| This compound Derivative 2 | Colo 320 (colon adenocarcinoma) | 2.5 | |
| Bis(8-hydroxyquinolinato)copper(II) | MCF-7 (breast cancer) | 5.3 |
Note: Data for this compound derivatives are from a study on potential cytotoxic agents. The copper complex is of the isomeric 8-hydroxyquinoline, included for comparative purposes due to its structural similarity and extensive study.
Table 2: Stability Constants of Metal Complexes with 8-Hydroxyquinoline
| Metal Ion | log K₁ | log K₂ | Overall log β₂ | Reference |
| Cu(II) | 12.7 | 11.6 | 24.3 | |
| Zn(II) | 9.8 | 8.7 | 18.5 | |
| Co(II) | 9.5 | 8.2 | 17.7 |
Note: The stability constants (K) represent the stepwise formation of the metal-ligand complexes (ML and ML₂). Data is for the isomeric 8-hydroxyquinoline, which provides a good approximation for the chelating strength of this compound due to the similar coordinating atoms (N, O).
Table 3: Selected Bond Lengths and Angles for a Related Copper(II) Complex with an 8-Hydroxyquinoline Derivative
| Bond | Length (Å) | Angle | Degree (°) | Reference |
| Cu-O1 | 1.947(3) | O1-Cu-N1 | 82.5(1) | |
| Cu-N1 | 2.024(4) | O1-Cu-O1' | 180.0 | |
| N1-Cu-N1' | 180.0 |
Note: This data is from the crystal structure of a copper(II) complex with an 8-hydroxyquinoline derivative, providing insight into the coordination geometry.
Experimental Protocols
Synthesis of a Representative Copper(II)-4-Hydroxyquinoline Complex
This protocol describes the synthesis of bis(4-hydroxyquinolinato)copper(II).
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve this compound (2 molar equivalents) in a minimum amount of ethanol in a round-bottom flask with stirring.
-
In a separate beaker, prepare an aqueous solution of copper(II) acetate monohydrate (1 molar equivalent).
-
Slowly add the aqueous copper(II) acetate solution to the ethanolic solution of this compound with continuous stirring.
-
Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of a dilute NaOH solution. A precipitate should form.
-
Heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the resulting solid in a vacuum oven at 60-70 °C to a constant weight.
Purification by Recrystallization
Procedure:
-
Dissolve the crude copper(II)-4-hydroxyquinoline complex in a minimum amount of a hot solvent, such as dimethylformamide (DMF) or a mixture of ethanol and chloroform.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Characterization of the Complex
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO or DMF).
-
Record the UV-Vis spectrum from 200-800 nm.
-
The formation of the complex is typically indicated by a shift in the absorption bands of the ligand and the appearance of new charge-transfer bands. For copper(II) complexes, d-d transitions may be observed in the visible region.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the dried complex or acquire the spectrum using an ATR-FTIR spectrometer.
-
Coordination of the this compound to the metal center is typically confirmed by shifts in the vibrational frequencies of the C=N and C-O bonds of the quinoline ring. A broad band corresponding to the O-H stretch in the free ligand should disappear or shift upon deprotonation and coordination.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of a this compound-copper(II) complex.
Apoptosis Induction Signaling Pathway
Caption: Proposed signaling pathway for apoptosis induction by this compound-metal complexes in cancer cells.
This document provides a foundational guide for researchers interested in the coordination chemistry of this compound. The provided protocols and data serve as a starting point for further exploration and development of novel therapeutic agents based on this versatile scaffold.
References
- 1. A Proteomic View of Cellular Responses to Anticancer Quinoline-Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-Throughput Screening of 4-Hydroxyquinoline Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated potential as antibacterial, anticancer, and enzyme-inhibiting agents.[1][2][3] High-throughput screening (HTS) of this compound libraries offers a powerful approach to systematically explore their biological potential and identify novel hit compounds for drug discovery programs.
These application notes provide detailed protocols and workflows for the high-throughput screening of this compound libraries against various biological targets. The following sections describe methodologies for assessing anticancer and antibacterial activity, as well as for identifying enzyme inhibitors.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library involves a multi-step process designed to efficiently identify and validate compounds with the desired biological activity. The workflow begins with the preparation of the compound library and the development of a robust assay, and culminates in the identification of confirmed hits for further lead optimization.
I. Anticancer Activity Screening
This compound derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The following protocols describe HTS assays for evaluating the antiproliferative activity of this compound libraries.
Cell Viability and Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate complete culture medium.
-
Harvest and count cells, then resuspend to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) for active compounds using non-linear regression analysis.
-
Quantitative Data:
| Compound ID | HCT116 (IC50 in µM) | A549 (IC50 in µM) | PC3 (IC50 in µM) | MCF-7 (IC50 in µM) |
| 3g | 1.88 | 2.01 | 2.54 | 3.11 |
Signaling Pathway: Inhibition of Histone Demethylases
Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of the JMJD2 family of 2-oxoglutarate-dependent histone demethylases, which play a role in epigenetic regulation and are implicated in cancer.
II. Antibacterial Activity Screening
This compound and its derivatives are known to possess antimicrobial properties, showing inhibitory effects against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard HTS-compatible assay to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Preparation and Plate Loading:
-
Prepare serial dilutions of the this compound compounds in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation and Data Acquisition:
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
-
Quantitative Data:
| Compound | Aspergillus flavus (IC50 in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 3j (brominated analog) | 1.05 | >100 | >100 |
III. Enzyme Inhibition Screening
Many this compound derivatives exert their biological effects by inhibiting specific enzymes. HTS assays are crucial for identifying such inhibitors from large compound libraries.
Histone Demethylase (JMJD2E) Inhibition Assay
This protocol describes a quantitative high-throughput screening (qHTS) assay to identify inhibitors of the histone demethylase JMJD2E.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer containing HEPES, KCl, Tween-20, and BSA.
-
Prepare solutions of JMJD2E enzyme, a biotinylated H3K9me3 peptide substrate, 2-oxoglutarate, ascorbate, and (NH4)2Fe(SO4)2.
-
Prepare a detection mix containing formaldehyde dehydrogenase, NAD+, and diaphorase.
-
-
Assay Procedure (1536-well plate format):
-
Dispense the this compound compound library into the assay plates.
-
Add the enzyme and substrate mix to all wells.
-
Initiate the reaction by adding the 2-oxoglutarate solution.
-
Incubate at room temperature.
-
Add the detection mix to measure the formaldehyde produced from the demethylation reaction.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal (excitation 340 nm, emission 590 nm) using a plate reader.
-
Normalize the data to controls and perform concentration-response curve fitting to determine IC50 values.
-
Quantitative Data:
| Compound ID | JMJD2E (IC50 in µM) |
| SID 85736331 (5-carboxy-8-hydroxyquinoline) | 0.9 |
| SID 85736329 | 1.8 |
| SID 85736330 | 2.5 |
Experimental Workflow for Enzyme Inhibition HTS:
Conclusion
The protocols and data presented in these application notes provide a framework for the high-throughput screening of this compound libraries to identify novel bioactive compounds. The versatility of the this compound scaffold, combined with the power of HTS, offers significant opportunities for the discovery of new therapeutic agents. Further hit-to-lead optimization of identified compounds can be pursued to improve their potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Enzyme Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-hydroxyquinoline derivatives as potent and selective inhibitors of specific enzymes implicated in various diseases, including cancer and inflammatory conditions. The unique structural scaffold of this compound allows for diverse chemical modifications, leading to the development of targeted therapeutic agents.
Application Note 1: Inhibition of Lipoxygenase (LOX)
This compound derivatives have demonstrated significant inhibitory activity against lipoxygenases, a family of enzymes involved in the inflammatory cascade. By targeting LOX, these compounds can effectively modulate the production of pro-inflammatory leukotrienes, offering a promising strategy for the treatment of inflammatory diseases.
Application Note 2: Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Certain this compound derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, a key player in the signaling pathways that drive the growth and proliferation of many cancers. Inhibition of EGFR can halt downstream signaling cascades, such as the PI3K/Akt and ERK1/2 pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Application Note 3: Modulation of DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Some this compound derivatives have been shown to interfere with the activity of these enzymes, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This makes them attractive candidates for anticancer drug development.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative this compound derivatives against their target enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line | Reference |
| HQ-LOX-01 | 5-Lipoxygenase (5-LOX) | 0.3 | - | [1] |
| HQ-EGFR-01 | EGFR Tyrosine Kinase | 1.37 (nM) | - | [2] |
| HQ-TOPO-01 | Topoisomerase I | < 10 | A549, Colo205, MDA-MB-435, HepG2 | [3] |
| B1 | - | 20 (induces 73.58% apoptosis) | HCT-15 | [4] |
| Compound 6b | PI3Kα | 13.6 (nM) | HCT116 | [5] |
| Compound 28 | Topoisomerase I | 29 (nM) | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and the general workflow for their evaluation.
References
- 1. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 4-Hydroxyquinoline for In Vivo Efficacy and Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline (4-HQ), a heterocyclic organic compound, has garnered significant interest in pharmaceutical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[1][2] Effective in vivo evaluation of 4-HQ necessitates the development of appropriate formulations that ensure its solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for various in vivo administration routes, catering to both efficacy and pharmacokinetic studies.
Data Presentation: Physicochemical Properties and Solubility
Proper vehicle selection is paramount for achieving desired exposure and minimizing variability in in vivo studies. The solubility of this compound in commonly used vehicles is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [3][4] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | Light beige to yellow crystalline powder | |
| Melting Point | 200-202 °C | |
| Solubility in Water | 4.8 g/L (at 15 °C) | |
| Solubility in DMSO | 50 mg/mL | |
| Solubility in Ethanol | 5 mg/mL | |
| Solubility in PBS (pH 7.2) | 1 mg/mL | |
| Co-solvent Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Experimental Protocols: Formulation Preparation
The choice of formulation and administration route depends on the specific aims of the in vivo study. Below are detailed protocols for preparing this compound formulations for oral, intraperitoneal, and intravenous administration.
Protocol 1: Oral Gavage - Suspension in Methylcellulose/Tween 80
This protocol is suitable for administering this compound as a suspension, which is a common method for oral dosing of poorly water-soluble compounds.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween 80
-
Sterile, amber-colored glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring. Heat gently (do not boil) to aid dissolution. Allow the solution to cool to room temperature. Add Tween 80 to a final concentration of 0.1-0.5% (v/v) to act as a wetting agent.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and final concentration.
-
Wetting the Powder: In a sterile vial, add a small amount of the vehicle to the this compound powder to create a paste. This helps to prevent clumping.
-
Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Homogenization (Optional): For a more uniform and stable suspension, homogenize the mixture at a moderate speed for 5-10 minutes.
-
Storage: Store the suspension in a tightly sealed, amber-colored vial at 2-8°C. It is recommended to prepare the suspension fresh daily. Shake well before each administration.
Protocol 2: Intraperitoneal (IP) Injection - Co-solvent Formulation
This protocol details the preparation of a solution for intraperitoneal injection, a common route for assessing efficacy in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile-filtered
-
Tween 80, sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
Procedure:
-
Dissolution in DMSO: Weigh the required amount of this compound and place it in a sterile conical tube. Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total volume. Vortex or sonicate briefly until the compound is completely dissolved.
-
Addition of PEG300: Add the calculated volume of PEG300 to achieve a 40% final concentration. Mix thoroughly until the solution is clear.
-
Addition of Tween 80: Add the calculated volume of Tween 80 to achieve a 5% final concentration. Mix gently to avoid excessive foaming.
-
Addition of Saline: Slowly add the sterile saline to reach the final desired volume (45% of the total volume). The solution should remain clear. If precipitation occurs, gentle warming may be required.
-
Final Mixing and Storage: Mix the final solution gently but thoroughly. It is recommended to use this formulation immediately after preparation. If short-term storage is necessary, keep it at room temperature and protect it from light.
Protocol 3: Intravenous (IV) Injection - Solubilization with a Cyclodextrin
For intravenous administration, a clear, aqueous solution is necessary to prevent embolism. Cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds like this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile, amber-colored glass vials
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Cyclodextrin Solution Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in Sterile WFI. Gentle warming (40-50°C) can aid in dissolution. Allow the solution to cool to room temperature.
-
Complexation: Add the weighed this compound powder to the HP-β-CD solution.
-
Stirring: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Storage: Store the final sterile solution in an amber-colored vial at 2-8°C. This formulation should be used shortly after preparation.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing the different formulations of this compound.
Caption: Workflow for the preparation of this compound formulations.
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
Based on studies of related quinoline derivatives such as hydroxychloroquine and 4-hydroxyquinazoline, a putative signaling pathway for the anti-inflammatory effects of this compound is proposed below. It is hypothesized that 4-HQ may interfere with key inflammatory pathways such as NF-κB and MAPK.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Dosage and Administration Considerations
Dosage Selection: There is limited publicly available data on the specific in vivo dosages of this compound. However, studies on structurally related compounds can provide a starting point for dose-range finding studies. For instance, in mice, doses of 25 mg/kg and 50 mg/kg have been used for a 4-hydroxyquinazoline derivative. For the related compound, 8-hydroxyquinoline, intraperitoneal doses of 25, 50, and 100 mg/kg have been tested in mice. It is crucial to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) and the effective dose range for 4-HQ in the specific animal model and for the intended therapeutic effect.
Toxicity: No specific LD50 data for this compound in mice was found in the reviewed literature. For the related compound, 8-hydroxyquinoline, the oral LD50 in rats is reported as 1200 mg/kg, and the intraperitoneal LD50 in mice is 48 mg/kg. This significant difference highlights the importance of the administration route on toxicity. Researchers should exercise caution and begin with low doses in pilot studies. It is also recommended to include a vehicle-only control group to assess any potential effects of the formulation itself.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection of an appropriate formulation and administration route. The protocols and data presented in this document provide a comprehensive guide for researchers to develop suitable formulations for oral, intraperitoneal, and intravenous administration. By carefully considering the solubility, dosage, and potential toxicity, researchers can design robust in vivo studies to further elucidate the therapeutic potential of this compound. It is always recommended to perform small-scale pilot studies to confirm the suitability and tolerability of the chosen formulation in the specific animal model before proceeding to larger efficacy or pharmacokinetic experiments.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydroxyquinoline synthesis
Welcome to the technical support center for 4-hydroxyquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield in my Conrad-Limpach synthesis of this compound?
Low yields in the Conrad-Limpach synthesis can often be attributed to several critical factors. The most common issues include suboptimal reaction temperatures for the cyclization step, the choice of solvent, and the potential for side reactions. Without proper optimization, the formation of undesired isomers or decomposition of the product can significantly reduce the final yield.
Q2: How critical is the temperature for the cyclization step, and what are the consequences of incorrect temperatures?
Temperature is arguably the most critical parameter in the Conrad-Limpach reaction. The cyclization of the intermediate Schiff base to form the quinoline ring requires high temperatures, typically around 250°C.[1][2]
-
Temperatures too low: Insufficient temperatures can lead to incomplete cyclization or the formation of by-products. At lower temperatures, an alternative reaction pathway, the Knorr synthesis, may be favored, leading to the formation of the isomeric 2-hydroxyquinoline instead of the desired this compound.[2]
-
Temperatures too high: While high temperatures are necessary, excessive heat can cause decomposition of the final product, also resulting in a lower yield.[1]
Q3: What is the role of the solvent in the Conrad-Limpach synthesis, and what are the best practices?
The choice of solvent is crucial for achieving high yields. Early syntheses performed without a solvent often resulted in moderate yields (below 30%).[2] The use of an inert, high-boiling solvent is now standard practice.
-
Recommended Solvents: High-boiling point solvents such as mineral oil or Dowtherm (a mixture of diphenyl and diphenyl ether) are highly effective. These solvents facilitate efficient heat transfer and can increase yields to as high as 95%.
-
Solvent Function: The solvent helps to maintain a consistent high temperature required for the cyclization and prevents localized overheating and decomposition of the product.
Q4: I am observing the formation of an unexpected isomer. What could be the cause?
The formation of 2-hydroxyquinoline instead of this compound is a known issue and is characteristic of the Knorr quinoline synthesis pathway. This typically occurs under different reaction conditions than the Conrad-Limpach synthesis. Specifically, if the initial reaction between the aniline and the β-ketoester is carried out at a higher temperature (around 140°C), the thermodynamically preferred β-keto acid anilide can form, which then cyclizes to the 2-hydroxyquinoline isomer. To favor the formation of this compound, the initial condensation should be carried out under conditions that favor the formation of the enamine intermediate.
Q5: My final product is difficult to purify. What are some common impurities and recommended purification methods?
Common impurities can include unreacted starting materials, isomeric by-products (like 2-hydroxyquinoline), and decomposition products.
-
Purification Technique: Recrystallization is the most commonly cited method for purifying this compound.
-
Work-up Procedure: A typical work-up may involve cooling the reaction mixture, followed by filtration to separate the catalyst. The product can then be isolated by extraction and purified. Careful execution of these steps is necessary to minimize product loss.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Yields
This guide will help you systematically troubleshoot the potential causes of low yield in your this compound synthesis.
Troubleshooting Workflow
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in Conrad-Limpach Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Aniline Derivative | Aniline | m-Chloroaniline | Aniline | - |
| β-Ketoester | Ethyl acetoacetate | Ethyl acetoacetate | Diethyl-1,3-acetonedicarboxylate | - |
| Cyclization Temp. | 250°C | 240-250°C | >180°C | High temperature is crucial. |
| Solvent | Mineral Oil | Diphenyl ether | 1,2-dichlorobenzene | High-boiling inert solvent improves yield. |
| Reported Yield | up to 95% | 47% | Not specified, but high temp needed for ring closure. | Yields vary with substrates and conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Conrad-Limpach Synthesis of this compound
This protocol is a generalized procedure based on common practices for the Conrad-Limpach synthesis.
Experimental Workflow
Methodology:
-
Condensation:
-
In a round-bottomed flask, combine equimolar amounts of the aniline and the β-ketoester.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature until the formation of the intermediate enamine is complete (this can be monitored by TLC).
-
-
Cyclization:
-
To a separate three-necked flask equipped with a mechanical stirrer and a condenser, add a high-boiling solvent such as Dowtherm or mineral oil.
-
Heat the solvent to reflux (approximately 250°C).
-
Slowly add the intermediate enamine from the first step to the hot solvent.
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol is formed during the reaction and can be allowed to distill off.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The crude product may precipitate as a solid.
-
Add a non-polar solvent like petroleum ether to facilitate the precipitation of the product and wash the solid.
-
Collect the crude product by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol). The purity of the final product can be assessed by melting point determination or other analytical techniques.
-
References
Optimizing Quinoline Synthesis: A Technical Support Center for the Conrad-Limpach Reaction
Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 4-hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach reaction and what is it used for?
The Conrad-Limpach synthesis is a chemical reaction that involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline (which exists in equilibrium with its 4-quinolone tautomer).[1][2] This two-step process is fundamental in heterocyclic chemistry for synthesizing the quinoline scaffold, a core structure in many biologically active compounds and pharmaceuticals.[3]
Q2: What are the critical parameters for a successful Conrad-Limpach reaction?
The two most critical parameters are temperature and solvent. The final cyclization step requires very high temperatures, typically around 250 °C, to proceed efficiently.[1][2] The choice of a high-boiling, inert solvent is crucial to achieve these temperatures and ensure a good yield.
Q3: My reaction is giving the wrong isomer (2-hydroxyquinoline). Why is this happening?
You are likely observing the result of the Knorr quinoline synthesis, a competing reaction pathway. The regioselectivity is highly temperature-dependent.
-
Conrad-Limpach Conditions (Kinetic Control): Reaction of the aniline at the keto group of the β-ketoester occurs at lower temperatures (e.g., room temperature to reflux in ethanol) to form an enamine intermediate. This intermediate cyclizes to the desired this compound.
-
Knorr Conditions (Thermodynamic Control): At higher initial reaction temperatures (e.g., ~140 °C), the aniline may react at the ester group to form a β-keto anilide. This intermediate cyclizes to form the 2-hydroxyquinoline isomer.
To favor the this compound product, ensure the initial condensation step is performed under milder conditions before proceeding to the high-temperature cyclization.
Q4: What is the role of an acid catalyst in this reaction?
Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can be used to promote the initial condensation of the aniline and β-ketoester and to facilitate the necessary keto-enol tautomerizations in the reaction mechanism. However, many procedures achieve the initial condensation simply through heating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Yield of this compound | 1. Insufficient Cyclization Temperature: The electrocyclic ring-closing step has a high activation energy. 2. Poor Enamine Formation: The initial condensation between the aniline and β-ketoester was incomplete. 3. Reaction Time Too Short: The high-temperature cyclization step may not have reached completion. | 1. Ensure the reaction mixture reaches 240-260 °C . Use a high-boiling solvent like Dowtherm A, diphenyl ether, or mineral oil. 2. Isolate the enamine intermediate first to confirm its formation before proceeding to the cyclization step. 3. Increase the reflux time at high temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). | |
| Formation of 2-Hydroxyquinoline Isomer | High Initial Reaction Temperature: The reaction proceeded via the Knorr pathway (thermodynamic control), forming a β-keto anilide intermediate. | Perform the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature or reflux in a lower-boiling solvent like ethanol) to form the kinetic enamine product before heating to high temperatures for cyclization. | |
| Significant Byproduct or Tar Formation | 1. Decomposition at High Temperatures: Starting materials or the product may be unstable at the required cyclization temperature. 2. Reaction without Solvent: Heating the neat intermediate can lead to polymerization and moderate yields. | 1. Use a high-boiling inert solvent to ensure even heat distribution and prevent localized overheating. 2. Avoid heating the Schiff base intermediate without a solvent. Using an inert solvent like mineral oil can raise yields significantly. | |
| Difficulty Isolating the Product | 1. High-Boiling Solvent Residue: Solvents like mineral oil or Dowtherm are difficult to remove by evaporation. 2. Product Solubility: The product may have some solubility in the wash solvents. | 1. The product often precipitates upon cooling. Filter the cold reaction mixture and wash the solid with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent. 2. Alternatively, use a workup where the product is dissolved in an aqueous base, the organic solvent is separated, and the product is re-precipitated by adding acid. Recrystallization from boiling water can also be effective. |
Experimental Protocols
Protocol 1: Classic Two-Step Synthesis using Thermal Cyclization
This protocol is based on the classic method involving isolation of the enamine intermediate followed by thermal cyclization in a high-boiling solvent.
Step A: Synthesis of Ethyl β-Anilinocrotonate (Enamine Intermediate)
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mol%).
-
Heat the mixture to reflux in ethanol for 4-6 hours, or until TLC analysis indicates the consumption of the aniline.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude ethyl β-anilinocrotonate, which can be used directly in the next step or purified further.
Step B: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
Place a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of crotonate) into a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Heat the solvent to reflux (~250 °C).
-
Add the crude ethyl β-anilinocrotonate (1.0 eq) dropwise to the refluxing solvent over 10-15 minutes.
-
Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.
-
Add petroleum ether or hexane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether.
-
The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or ethanol.
Protocol 2: Modified Synthesis using Microwave-Assisted Cyclization
This protocol utilizes microwave heating for a more rapid cyclization.
Step A: Synthesis of Enamine Intermediate (e.g., Diethyl 2-((phenylamino)methylene)malonate)
-
Dissolve aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent by vacuum distillation to obtain the crude enamine intermediate.
Step B: Microwave-Assisted Cyclization
-
Dissolve the crude enamine intermediate in a high-boiling solvent such as 1,2-dichlorobenzene.
-
Place the solution in a sealed microwave reactor vial.
-
Heat the mixture in the microwave reactor to 250 °C for 30 minutes.
-
After the reaction, cool the mixture in an ice-water bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration to yield the this compound product.
Data Presentation
Table 1: Effect of Solvent on Conrad-Limpach Cyclization Yield
The following data illustrates the general trend that solvents with higher boiling points lead to improved yields in the thermal cyclization step.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | ~10 |
| Ethyl Benzoate | 212 | ~30 |
| Propyl Benzoate | 231 | ~45 |
| Isobutyl Benzoate | 241 | ~55 |
| 1,2,4-Trichlorobenzene | 214 | ~50 |
| 2-Nitrotoluene | 222 | ~55 |
| Dowtherm A | 257 | ~65 |
| 2,6-di-tert-butylphenol | 262 | ~65 |
Data adapted from a study on the synthesis of a this compound derivative.
Table 2: Optimization of Microwave-Assisted Cyclization Conditions
This table shows the effect of temperature on the yield of a specific this compound derivative using microwave irradiation for 30 minutes.
| Entry | Temperature (°C) | Yield of Product (%) |
| 1 | 180 | 35 |
| 2 | 200 | 52 |
| 3 | 220 | 65 |
| 4 | 240 | 78 |
| 5 | 250 | 85 |
Data adapted from a study on the synthesis of novel 4-hydroxyquinolines.
Visualizations
References
Overcoming solubility issues of 4-Hydroxyquinoline in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-Hydroxyquinoline (4-HQ) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The primary factor governing the aqueous solubility of this compound is pH. 4-HQ is an amphoteric molecule with two pKa values, approximately 2.23 and 11.28.[1][2] This means its solubility is lowest at neutral pH and significantly increases in either acidic (pH < 2) or basic (pH > 11.5) conditions. The first step is to adjust the pH of your solvent.
Q2: I am using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To prevent this:
-
Decrease the final concentration: Ensure the final concentration in your assay does not exceed the aqueous solubility limit of 4-HQ at the buffer's pH.
-
Use a stepwise dilution: Instead of diluting directly into the final buffer, perform an intermediate dilution step.
-
Adjust the final buffer pH: If your assay permits, adjusting the pH of the final aqueous buffer to be more acidic or basic can keep the compound in solution.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to promote rapid mixing and dispersion.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For stock solutions prepared in organic solvents like DMSO, it is recommended to aliquot them into single-use volumes and store them at -20°C or -80°C.[4][5] This practice minimizes degradation and prevents issues related to repeated freeze-thaw cycles, which can cause the compound to precipitate over time. Most stock solutions in DMSO are stable for up to 3 months at -20°C.
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution, especially when preparing stock solutions in solvents like DMSO. However, be mindful of the compound's stability at higher temperatures for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder will not dissolve in neutral aqueous buffer. | This compound has poor solubility in neutral water (reported as 4.8 g/L at 15°C). | Adjust the pH of the buffer. Lower the pH to ~2 with HCl or raise it to ~12 with NaOH to ionize the molecule and dramatically increase solubility. |
| Compound precipitates from DMSO stock during storage at -20°C. | The compound's solubility limit in DMSO may be exceeded at lower temperatures. Water may have been absorbed by the hygroscopic DMSO, reducing its solvating power. | Gently warm the solution and vortex to redissolve before use. Store in a desiccated environment to minimize water absorption. |
| High variability in biological assay results. | Incomplete dissolution or precipitation of the compound in the assay medium. | Visually inspect the final diluted solution for any cloudiness or precipitate before starting the assay. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity. |
| Solution color changes over time. | This may indicate compound degradation. | Prepare fresh stock solutions. Store aliquots at -80°C to maximize stability. Protect from light, as some quinoline derivatives can be light-sensitive. |
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system and pH.
| Solvent/Medium | Reported Solubility | Conditions | Reference |
| Water | 4.8 g/L | 15 °C | |
| Methanol | Soluble | Room Temperature | |
| DMSO | 50 mg/mL (344.45 mM) | Sonication Recommended | |
| Ethanol | Soluble | Room Temperature | |
| In Vivo Formulation | 2 mg/mL (13.78 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method is suitable for preparing aqueous stocks when the final experimental pH can be acidic or basic.
-
Weigh the desired amount of this compound powder.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, add 1N HCl dropwise until the solid dissolves completely (target pH ~2). Alternatively, add 1N NaOH dropwise until dissolved (target pH ~12).
-
Once dissolved, add the remaining aqueous buffer to reach the final desired volume and concentration.
-
Note: When this stock is added to a neutral buffer, the final pH must be considered to avoid precipitation.
Protocol 2: Preparation of a DMSO Stock Solution
This is the most common method for in vitro biological assays.
-
Weigh the this compound powder into a sterile vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex vigorously. If necessary, gently warm the solution or sonicate until all solid material is dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for selecting a solubilization method for this compound.
Caption: Relationship between pH, ionization state, and solubility of this compound.
References
Technical Support Center: Improving the Stability of 4-Hydroxyquinoline Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of 4-Hydroxyquinoline solutions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact stability. Quinoline derivatives are known to be sensitive to acidic and basic conditions, which can catalyze degradation reactions such as hydrolysis.[1][2]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can cause photodegradation.[1][3][4] It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of thermal decomposition.
-
Oxidizing Agents: The presence of strong oxidizing agents can promote the degradation of this compound.
-
Solvent: The choice of solvent affects both solubility and stability. This compound is soluble in methanol and sparingly soluble in water.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Store solutions in tightly sealed, light-resistant containers, such as amber glass vials.
-
Keep solutions in a cool, dry, and well-ventilated place. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended, and to minimize freeze-thaw cycles, the solution should be stored in aliquots.
-
Avoid storing solutions near strong oxidizing agents and strong acids.
Q3: I've noticed a color change in my this compound solution. What does this signify?
A3: A change in color, such as the development of a yellow or brown hue, is a common indicator of chemical degradation. This can be triggered by exposure to light, elevated temperatures, or other chemical reactions. If a color change is observed, it is best to discard the solution and prepare a fresh one, ensuring it is stored under the recommended protective conditions.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of a this compound solution can be effectively monitored using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A properly developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and the detection of any impurities that may have formed during storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or a noticeable loss of the compound's activity. | Degradation of the this compound stock solution. | Prepare fresh solutions before each experiment. Ensure stock solutions are stored correctly (cool, dark, and tightly sealed). If degradation is suspected, verify the purity of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (refer to the Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in identifying the unknown peaks in your experimental samples. Optimize your HPLC method to ensure a clear separation between the main compound peak and all degradation product peaks. |
| Precipitation of the compound from the solution. | Poor solubility of this compound in the chosen solvent, exceeding the solubility limit, or a change in pH or temperature affecting solubility. | This compound has limited solubility in water but is soluble in methanol. Use an appropriate solvent and ensure the concentration is below the solubility limit. When using aqueous buffers, monitor the pH, as it can influence solubility. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| pH | Can catalyze hydrolysis and other degradation reactions; stability is pH-dependent. | Determine the optimal pH for your specific application through stability studies. Utilize buffered solutions to maintain a consistent pH. |
| Light | Can induce photodegradation. | Always protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. |
| Temperature | Higher temperatures increase the rate of degradation. | Store solutions at controlled room temperature or under refrigeration. Avoid exposure to excessive heat. |
| Oxidizing Agents | Can lead to oxidative degradation. | Avoid any contact with strong oxidizing agents. |
| Solvents | The choice of solvent can impact both solubility and stability. | Use high-purity solvents. Methanol is a suitable solvent for this compound. For aqueous solutions, ensure the pH is carefully controlled. |
Table 2: General Conditions for Forced Degradation Studies of Quinoline Derivatives
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24 hours at room temperature or elevated temperature (e.g., 60-80 °C). |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24 hours at room temperature or elevated temperature (e.g., 60-80 °C). |
| Oxidation | 3% to 30% H₂O₂ | 24 hours at room temperature. |
| Thermal Degradation | 60-105 °C (in solution or as a solid) | 24-48 hours. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Variable, until significant degradation is observed. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: A common starting point is a gradient elution using Mobile Phase A consisting of an aqueous buffer (e.g., 20 mM phosphate buffer at a defined pH) and Mobile Phase B consisting of acetonitrile or methanol. The gradient profile should be optimized to achieve the best possible separation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL). Working solutions can be prepared by diluting the stock solution in the mobile phase.
-
Forced Degradation Sample Preparation: Subject the this compound solution to forced degradation conditions as detailed in Table 2. Acidic and basic samples should be neutralized before injection.
-
Chromatographic Analysis: Inject both the undegraded and degraded samples into the HPLC system. Monitor the chromatograms at an appropriate wavelength, which can be determined from the UV spectrum of this compound.
-
Method Optimization: Fine-tune the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the this compound peak from all degradation product peaks and any other components in the sample matrix.
-
Method Validation: Once the method is optimized, it should be validated according to the International Council for Harmonisation (ICH) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Photostability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a suitable container (e.g., a petri dish).
-
Solution State: Prepare a solution of this compound in an appropriate solvent and place it in a chemically inert, transparent container.
-
-
Control Samples: Prepare control samples identical to the test samples but protect them from light by wrapping them securely in aluminum foil.
-
Light Exposure: Expose the test samples to a light source that emits both UV and visible light. The total illumination should be no less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be at least 200 watt-hours/square meter.
-
Analysis: Following the exposure period, analyze both the light-exposed and control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples. Any significant degradation observed in the exposed sample is an indication of photosensitivity.
Mandatory Visualization
Caption: Workflow for troubleshooting this compound solution instability.
Caption: Overview of potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Experimental and quantum chemical study of photochemical properties of this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Hydroxyquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the crystallization of 4-hydroxyquinoline derivatives. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and visual aids to facilitate your understanding of the crystallization processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my this compound derivative, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common challenge and can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]
-
Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly, which increases the concentration of the compound. You can control the rate of evaporation by covering the vessel with perforated parafilm or aluminum foil.
-
Add an Anti-solvent: Gradually add a solvent in which your compound is poorly soluble to decrease its overall solubility.
-
-
Optimize Solvent System: If the compound is too soluble, select a solvent in which it has lower solubility or use a solvent/anti-solvent mixture.
-
Issue 2: Oiling Out Instead of Crystallizing
-
Question: My compound is precipitating as an oil or a viscous liquid instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a highly supersaturated, amorphous liquid. This can be caused by:
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.
-
Inappropriate Solvent: The solvent may not be ideal for promoting crystallization.
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the solvent back to the mixture and gently warm it until the oil redissolves. Then, allow it to cool more slowly.
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow the rate of cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Modify the Solvent System:
-
Use a larger volume of solvent to create a less concentrated solution.
-
Try a different solvent or a solvent mixture that is less effective at dissolving the compound at room temperature.
-
For non-polar oils, consider adding a non-polar anti-solvent like hexane or pentane to a solution in a more polar solvent such as dichloromethane or ethyl acetate. For polar oils, a mixture of polar solvents like ethanol and water may be effective.
-
-
Issue 3: Rapid Formation of Fine Powder or Small Needles
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?
Answer: While you have formed a solid, rapid precipitation often traps impurities within the crystal lattice, diminishing the effectiveness of the purification. This rapid crystallization is typically caused by:
-
Excessive Supersaturation: The solution is too concentrated.
-
Cooling Rate is Too Fast: The solution is being cooled too quickly.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: As with oiling out, insulate the crystallization vessel to allow for gradual cooling.
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.
-
Reduce the Concentration: Add more solvent to the solution before attempting to crystallize again.
-
Issue 4: Low Crystal Yield
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be attributed to several factors:
-
Incomplete Crystallization: Not enough time was allowed for the crystals to form, or the solution was not cooled to a low enough temperature.
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
-
Issue 5: Polymorphism - Crystals with Different Shapes and Properties
-
Question: I have crystallized the same this compound derivative multiple times and obtained crystals with different shapes and properties. What is happening?
Answer: You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can have different physical properties, such as solubility and melting point. The formation of a particular polymorph can be influenced by factors like the solvent used, the rate of cooling, and the temperature of crystallization.
Troubleshooting Steps:
-
Standardize Your Procedure: To obtain a consistent crystal form, it is crucial to carefully control and document all crystallization parameters, including the solvent, concentration, cooling rate, and agitation.
-
Characterize the Polymorphs: Use analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to characterize the different crystal forms.
-
Seeding: Use seed crystals of the desired polymorph to encourage its formation in subsequent crystallizations.
-
Data Presentation: Solvent Systems for this compound Derivatives
The choice of solvent is critical for successful crystallization. The following table provides examples of solvent systems that can be used for the crystallization of this compound derivatives. Note that the optimal solvent will vary depending on the specific substituents on the quinoline ring.
| Crystallization Technique | Good Solvents (Compound is Soluble) | Anti-Solvents (Compound is Sparingly Soluble) | Common Solvent Pairs | Notes |
| Slow Cooling | Methanol, Ethanol, Toluene, Ethyl Acetate | Water, Hexane, Pentane | Ethanol/Water, Toluene/Hexane | The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. |
| Slow Evaporation | Dichloromethane, Chloroform, Acetone | N/A | Chloroform/Ethanol | Best for less volatile solvents to allow for gradual crystal growth. |
| Vapor Diffusion | Dichloromethane, Tetrahydrofuran (THF), Toluene | Pentane, Diethyl Ether, Hexane | THF/Pentane, Toluene/Hexane | The anti-solvent should be more volatile than the good solvent. |
| Anti-Solvent Addition | Dichloromethane, Ethyl Acetate, Isopropanol | Hexane, Pentane | Dichloromethane/Hexane | The anti-solvent is added slowly to a solution of the compound. |
This table presents common solvents and should be used as a starting point for optimization.
Experimental Protocols
Below are detailed methodologies for key crystallization techniques.
Slow Cooling Crystallization
This method is suitable for compounds that have a significant difference in solubility at different temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling to dissolve the compound completely. If the compound does not fully dissolve, add small portions of the solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Slow Evaporation Crystallization
This technique is useful for producing high-quality single crystals, especially when only small amounts of the material are available.
-
Dissolution: Dissolve the this compound derivative in a suitable solvent or solvent mixture to near saturation in a clean vial or crystallization dish.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Cover the container with a perforated lid, parafilm with small holes, or aluminum foil with punctures to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the container for crystal growth over several days to weeks.
Vapor Diffusion Crystallization
This gentle method is excellent for growing high-quality crystals from small amounts of material.
-
Preparation: Dissolve the this compound derivative in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound. This decreases the compound's solubility, leading to supersaturation and crystallization.
-
Incubation and Monitoring: Allow the setup to stand undisturbed in a stable environment and monitor for crystal growth.
Mandatory Visualizations
Experimental Workflow for Crystallization
References
Preventing degradation of 4-Hydroxyquinoline during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Hydroxyquinoline to prevent its degradation.
Troubleshooting Degradation Issues
This guide addresses specific problems you might encounter during your experiments, helping you to identify and resolve issues related to this compound instability.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound (Yellowing/Browning) | Exposure to light (photodegradation) or oxygen (oxidation). | Store the solid compound in an amber, tightly sealed vial in a dark, dry place. Consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Appearance of New Peaks in HPLC/LC-MS Analysis of a Stored Solution | Degradation of this compound in solution due to factors like pH, light, temperature, or solvent reactivity. | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, use amber vials, store at low temperatures (2-8°C or -20°C for longer-term), and use high-purity, degassed solvents. For aqueous solutions, ensure the pH is controlled with a suitable buffer, as quinoline derivatives can be pH-sensitive.[1] |
| Decreased Potency or Inconsistent Experimental Results | Degradation of the this compound stock. | Re-evaluate the purity of your this compound stock using a validated analytical method like HPLC-UV. If degradation is confirmed, procure a fresh batch of the compound. Implement a routine quality control check for long-term stored materials. |
| Precipitation in Stored Solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent used is appropriate for the desired concentration. Sonication may aid dissolution.[2] If precipitation occurs upon storage, it may be a sign of degradation, and the solution should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place.[1] The ideal temperature is between 2-8°C for short to medium-term storage.[3] For long-term storage, consider temperatures at or below -20°C. It is crucial to protect the compound from light by using amber or opaque containers and to minimize exposure to air by ensuring the container is tightly sealed.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. They should be stored in tightly sealed amber vials to protect from light and evaporation. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable to slow down potential degradation reactions. It is best practice to prepare solutions fresh for each experiment.
Q3: What are the main causes of this compound degradation?
A3: The primary causes of this compound degradation are:
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.
-
Hydrolysis: Degradation can occur at extreme pH values.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of quinoline and its derivatives, likely degradation products include hydroxylated species (such as dihydroxyquinolines), N-oxides, and products of ring-opening of the quinoline structure. Specific identification of degradation products requires analytical techniques like LC-MS.
Q5: Are there any stabilizers I can add to my this compound solutions?
A5: While specific studies on stabilizers for this compound are not abundant, the use of antioxidants could potentially inhibit oxidative degradation. However, the compatibility of any additive with your experimental system must be thoroughly evaluated to avoid interference. The most effective method of preventing degradation is proper storage and handling.
Degradation Pathways and Troubleshooting Workflow
The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for troubleshooting stability issues.
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Degradation.
Summary of Storage Recommendations
The following table summarizes the recommended storage conditions to minimize the degradation of this compound.
| Parameter | Solid Form | Solution Form |
| Temperature | 2-8°C (short-term) ≤ -20°C (long-term) | 2-8°C (short-term, < 24-48h) ≤ -20°C (long-term) |
| Light | Protect from light (use amber/opaque vials) | Protect from light (use amber vials) |
| Atmosphere | Tightly sealed container. Consider inert gas (Ar, N₂) for long-term storage. | Tightly sealed vial. Use degassed solvents. |
| Container | Well-sealed, inert material (e.g., glass). | Well-sealed, inert material (e.g., glass). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
2. Equipment:
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, dissolve in methanol, and dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) and a thin layer of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analyze the samples at appropriate time intervals by HPLC.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Identify and characterize major degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Return to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can separate this compound from its degradation products generated during forced degradation studies. Peak purity analysis should be performed.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
References
- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRC-H939945-1G | LGC Standards [lgcstandards.com]
- 3. Antioxidative or prooxidative effect of this compound derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Hydroxyquinoline Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-hydroxyquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-hydroxyquinolines on a larger scale?
A1: The most common and scalable methods for synthesizing 4-hydroxyquinolines are the Conrad-Limpach synthesis and the Knorr quinoline synthesis. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters at high temperatures to yield 4-hydroxyquinolines.[1][2] The Knorr synthesis typically produces 2-hydroxyquinolines but can be directed to form 4-hydroxyquinolines under specific conditions, particularly with a lower concentration of acid.[3][4]
Q2: What are the main challenges when scaling up these syntheses?
A2: Key challenges include managing high reaction temperatures (often exceeding 250°C for the Conrad-Limpach synthesis), controlling regioselectivity to obtain the desired this compound isomer, minimizing the formation of byproducts and tars, and ensuring efficient purification of the final product.[1]
Q3: How does the choice of solvent impact the Conrad-Limpach synthesis?
A3: The solvent plays a crucial role in the Conrad-Limpach synthesis. High-boiling point, inert solvents are essential for achieving high yields. Early syntheses without a solvent resulted in poor yields (below 30%), while using solvents like mineral oil or Dowtherm A can increase yields to as high as 95%. The yield generally increases with the boiling point of the solvent.
Q4: What is the typical tautomeric form of the final product?
A4: While the product is often referred to as this compound (the enol form), it is believed that the 4-quinolone (keto form) is the predominant tautomer. For the purposes of nomenclature and general discussion, "this compound" is widely used.
Troubleshooting Guides
Conrad-Limpach Synthesis
Issue 1: Low Yield of this compound
-
Potential Cause: The reaction temperature is too low for efficient cyclization. The Conrad-Limpach reaction requires high temperatures, often around 250°C, for the electrocyclic ring-closing step.
-
Recommended Solution:
-
Ensure the heating apparatus can consistently maintain the required high temperature.
-
Use a high-boiling point solvent to facilitate heat transfer and maintain a stable reaction temperature. Solvents with boiling points above 250°C generally provide the best yields.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at the target temperature.
-
-
Potential Cause: Inefficient removal of alcohol byproduct. The condensation reaction produces an alcohol (e.g., ethanol) which can inhibit the reaction equilibrium.
-
Recommended Solution:
-
Use a distillation setup to remove the alcohol as it is formed. This drives the reaction towards the product.
-
-
Potential Cause: Use of a suboptimal solvent.
-
Recommended Solution:
-
Select an appropriate high-boiling point, inert solvent. Dowtherm A and mineral oil are classic choices. Other less expensive and user-friendly alternatives that provide good yields include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Byproduct
-
Potential Cause: Decomposition of starting materials or intermediates at high temperatures.
-
Recommended Solution:
-
Ensure the purity of the starting aniline and β-ketoester. Impurities can promote side reactions and polymerization.
-
Add the reactants portion-wise to the hot solvent to maintain a more controlled reaction concentration and temperature.
-
While high temperatures are necessary, avoid excessively prolonged reaction times, which can lead to degradation. Optimize the reaction time by monitoring with TLC.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: The crude product is contaminated with high-boiling point solvent and colored impurities.
-
Recommended Solution:
-
After the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Wash the collected solid with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling point reaction solvent.
-
Recrystallization is an effective method for purification. Water can be a suitable solvent for recrystallization, often with the use of decolorizing carbon (e.g., Norit or Darco) to remove colored impurities.
-
Knorr Quinoline Synthesis (for this compound)
Issue 1: Predominant Formation of the 2-Hydroxyquinoline Isomer
-
Potential Cause: The reaction conditions favor the thermodynamic product (2-hydroxyquinoline) over the kinetic product (this compound). A large excess of strong acid promotes the formation of the 2-hydroxy isomer.
-
Recommended Solution:
-
Use a smaller amount of the acid catalyst (e.g., polyphosphoric acid or sulfuric acid). This favors the formation of the monocationic intermediate that leads to the this compound.
-
Control the reaction temperature. Lower temperatures during the initial condensation step can favor the kinetic product.
-
Issue 2: Low Overall Yield
-
Potential Cause: Incomplete cyclization of the intermediate β-ketoanilide.
-
Recommended Solution:
-
Optimize the concentration of the acid catalyst. While a large excess favors the 2-hydroxy isomer, a sufficient amount is still needed for efficient cyclization.
-
Increase the reaction time or temperature moderately, while monitoring for the formation of the undesired isomer by TLC.
-
-
Potential Cause: Decomposition of the β-ketoanilide under strongly acidic conditions.
-
Recommended Solution:
-
Add the β-ketoanilide portion-wise to the heated acid to control the initial exotherm and minimize decomposition.
-
Consider using a milder acid catalyst if substrate decomposition is a significant issue.
-
Issue 3: Product Discoloration
-
Potential Cause: Air oxidation of the product or starting materials at elevated temperatures.
-
Recommended Solution:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purify the final product by recrystallization, potentially using decolorizing carbon to remove colored impurities.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline in the Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 208 | 44 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-Di-tert-butylphenol | 253 | 65 |
Experimental Protocols
Protocol 1: Scalable Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
-
Apparatus Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.
-
Reaction: Heat the stirred Dowtherm A to its reflux temperature.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected via a distillation setup.
-
Workup and Purification:
-
Allow the mixture to cool to room temperature, which should cause a yellow solid to precipitate.
-
Add approximately 200 mL of petroleum ether (b.p. 60-70°C).
-
Collect the solid by filtration on a Büchner funnel and wash it with 100 mL of petroleum ether.
-
After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool.
-
Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.
-
Expected Yield: 43-46 g (85-90%).
-
Protocol 2: Knorr-type Synthesis of 4-Hydroxyquinolines (General Procedure)
-
Intermediate Formation: Prepare the β-ketoanilide by reacting the desired aniline with a β-ketoester. The reaction conditions (temperature and catalyst) will determine the initial product. For the precursor to 4-hydroxyquinolines, milder conditions are generally favored.
-
Cyclization:
-
In a suitable reaction vessel, place a carefully measured amount of a strong acid such as polyphosphoric acid (PPA) or sulfuric acid. To favor the this compound product, a smaller amount of acid should be used compared to the synthesis of the 2-hydroxy isomer.
-
Heat the acid to the desired reaction temperature.
-
Slowly add the β-ketoanilide to the hot acid with vigorous stirring.
-
Maintain the reaction at the set temperature for the optimized duration, monitoring by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).
-
Visualizations
Caption: Mechanism of the Conrad-Limpach Synthesis.
References
Optimizing reaction time and temperature for 4-Hydroxyquinoline derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of 4-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The most prevalent and versatile methods for synthesizing the this compound scaffold are the Conrad-Limpach synthesis and the Camps cyclization. The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters, which cyclize at high temperatures to form 4-hydroxyquinolines.[1][2] The Camps cyclization utilizes o-acylaminoacetophenones, which undergo intramolecular cyclization in the presence of a base to yield 4-hydroxyquinolines.[3][4]
Q2: How can I optimize the yield of the Conrad-Limpach synthesis?
A2: Optimizing the Conrad-Limpach synthesis primarily involves careful control of the reaction temperature and choice of solvent. High-boiling point solvents are crucial for the thermal cyclization step.[2] Solvents with boiling points above 250 °C generally provide the best yields. While traditionally mineral oil or diphenyl ether have been used, other less expensive and more user-friendly options can be effective. The rate-determining step is the annulation of the Schiff base intermediate, which requires heating to approximately 250 °C.
Q3: What are the key considerations for a successful Camps cyclization?
A3: The success of a Camps cyclization is highly dependent on the choice of base and the structure of the starting o-acylaminoacetophenone. The reaction conditions can influence the relative ratio of the resulting hydroxyquinoline isomers. A two-step synthesis involving a copper-catalyzed amidation to form the N-(o-ketoaryl)amide precursor followed by a base-promoted Camps cyclization can be a highly efficient method for producing 2-substituted 4-quinolones.
Q4: What are common derivatization reactions for the this compound scaffold?
A4: Common derivatization reactions include the Mannich reaction and the Knoevenagel condensation. The Mannich reaction introduces an aminomethyl group, typically at the C3 position, by reacting the this compound with an aldehyde (like formaldehyde) and a primary or secondary amine (like piperidine). The Knoevenagel condensation involves the reaction of a this compound derivative with an active methylene group with an aldehyde or ketone in the presence of a weak base to form α,β-unsaturated compounds.
Q5: How do reaction time and temperature affect the outcome of these derivatization reactions?
A5: Reaction time and temperature are critical parameters that must be optimized for each specific derivatization. For instance, in some Mannich reactions with this compound derivatives, a reflux for 75 minutes may be sufficient. In Knoevenagel condensations, reaction times can range from a few hours to over 10 hours at reflux temperature, depending on the specific reactants. Insufficient reaction time can lead to incomplete conversion, while excessive time or temperature can promote side reactions and decomposition.
Troubleshooting Guides
Conrad-Limpach Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Reaction temperature is too low for efficient cyclization. | Use a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) and ensure the reaction temperature reaches at least 250 °C. |
| Inefficient formation of the enamine intermediate. | Ensure the initial condensation of the aniline and β-ketoester is complete before proceeding to the high-temperature cyclization. This can sometimes be done as a separate, lower-temperature step. | |
| Byproduct Formation | Side reactions occurring at high temperatures. | While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time at the target temperature. |
| Impure starting materials. | Use purified anilines and β-ketoesters to minimize side reactions. |
Camps Cyclization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incorrect base strength or concentration. | The choice of base is critical. Experiment with different bases (e.g., hydroxides, alkoxides) and concentrations to find the optimal conditions for your specific substrate. |
| Incomplete formation of the o-acylaminoacetophenone precursor. | Ensure the precursor is of high purity before attempting the cyclization. | |
| Formation of Isomeric Products | Reaction conditions favoring one cyclization pathway over another. | The regioselectivity of the Camps cyclization can be influenced by the substrate and reaction conditions. Careful optimization of the base and solvent system may favor the desired isomer. |
Mannich Derivatization
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Mannich Base | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reactants (this compound, aldehyde, and amine) is correct. |
| Formation of bisquinoline derivatives. | This side reaction can occur, especially with certain solvents. Trying different solvents (e.g., dichloromethane instead of toluene) may minimize this. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After reaction completion, evaporate the solvent and purify the residue using column chromatography. |
Knoevenagel Condensation
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Weakly activated methylene group. | Ensure the methylene group is sufficiently activated by electron-withdrawing groups. |
| Inappropriate catalyst. | A weak base like piperidine or pyridine is typically used. Strong bases can promote self-condensation of the aldehyde or ketone. | |
| Formation of Side Products | Self-condensation of the aldehyde/ketone. | Use a weak base and control the reaction temperature. |
| Michael addition of the active methylene compound to the product. | This can be minimized by controlling the stoichiometry and slowly adding the active methylene compound to the reaction mixture. |
Experimental Protocols
General Protocol for Conrad-Limpach Synthesis of a this compound Derivative
-
Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as ethanol. Add an equimolar amount of the β-ketoester. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the enamine intermediate. The progress of the reaction can be monitored by TLC.
-
Step 2: Cyclization. Once the enamine formation is complete, the solvent is removed under reduced pressure. The residue is then added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250 °C. The reaction is maintained at this temperature for a specified time (e.g., 30 minutes to 2 hours) to effect cyclization.
-
Step 3: Isolation and Purification. After cooling, the reaction mixture is typically treated with a non-polar solvent (e.g., hexane) to precipitate the this compound product. The solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.
General Protocol for Mannich Derivatization of this compound
-
Step 1: Reaction Setup. To a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane), add the secondary amine (e.g., piperidine, typically in excess) and the aldehyde (e.g., paraformaldehyde, also in excess).
-
Step 2: Reaction Conditions. The reaction mixture is heated to reflux for a period ranging from 1 to several hours. The progress of the reaction should be monitored by TLC.
-
Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography to isolate the desired Mannich base.
General Protocol for Knoevenagel Condensation with a this compound Derivative
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the this compound derivative (containing an active methylene group) and the aromatic aldehyde in a suitable solvent (e.g., ethanol).
-
Step 2: Catalyst Addition. Add a catalytic amount of a weak base, such as piperidine.
-
Step 3: Reaction Conditions. The reaction mixture is heated to reflux for a duration determined by monitoring the reaction progress via TLC (typically several hours).
-
Step 4: Product Isolation. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Conrad-Limpach Cyclization
| Entry | Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Mineral Oil | >300 | 250 | 2 | ~95 |
| 2 | Diphenyl Ether | 259 | 250 | 2 | High |
| 3 | Dowtherm A | 257 | 250 | 2 | High |
| 4 | No Solvent | - | 250 | 2 | <30 |
Note: Yields are highly substrate-dependent. Data synthesized from literature reports.
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: Logical relationship in the drug development process of this compound derivatives.
References
Technical Support Center: Byproduct Analysis in 4-Hydroxyquinoline Reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of byproducts in 4-Hydroxyquinoline reactions using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its reaction byproducts.
Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing. Here are several strategies to troubleshoot and mitigate peak tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic compounds like quinoline derivatives, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]
-
Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.
-
Column Selection: Employing a highly deactivated, end-capped column is recommended. These columns have a reduced number of accessible silanol groups, leading to more symmetrical peaks for basic analytes.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Question: My chromatogram shows poor resolution between this compound and a suspected byproduct. How can I improve the separation?
Answer:
Improving resolution between closely eluting peaks is a key aspect of HPLC method development. Here are some approaches to enhance separation:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallower gradient can increase the separation between closely eluting peaks.
-
Solvent Strength: Adjusting the ratio of organic solvent to the aqueous buffer in your mobile phase can significantly impact selectivity. Systematically varying the percentage of the organic modifier (e.g., acetonitrile or methanol) can help to optimize the separation.
-
-
Change the Stationary Phase: The choice of HPLC column is a primary driver of selectivity.[3] If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the separation mechanism.
-
Adjust Temperature: Column temperature can influence selectivity. Experimenting with different column temperatures (e.g., in 5°C increments) may improve the resolution between your peaks of interest.
-
Flow Rate: Reducing the flow rate can sometimes lead to better separation, although it will increase the analysis time.
Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram, even when injecting a blank. What is the source of these peaks and how can I eliminate them?
Answer:
Ghost peaks are spurious peaks that can appear in a chromatogram and interfere with the analysis of the actual sample components. They often originate from contamination in the HPLC system or the mobile phase.
-
Mobile Phase Contamination: Ensure that you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvents can accumulate on the column and elute as ghost peaks, especially during a gradient run. Filtering the mobile phase through a 0.45 µm filter is also a good practice.
-
Sample Carryover: If the ghost peaks appear after injecting a concentrated sample, it could be due to sample carryover from the injector. Implement a needle wash step in your autosampler sequence, using a strong solvent to clean the needle and injection port between runs.
-
System Contamination: Contamination can build up in various parts of the HPLC system, including the pump, tubing, and detector flow cell. Flushing the entire system with a strong solvent (e.g., a high percentage of organic solvent) can help to remove these contaminants.
-
Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, leading to the formation of byproducts that appear as ghost peaks. Prepare fresh mobile phases daily.
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the analysis of this compound reactions.
Question: What are some of the common byproducts that can be formed during the synthesis of this compound?
Answer:
The formation of byproducts in this compound synthesis is dependent on the specific reaction conditions and starting materials used. Some potential byproducts that have been reported or could be anticipated include:
-
Isomers: Depending on the synthetic route, isomers of this compound, such as other hydroxy-substituted quinolines, may be formed.
-
Over-alkylation/acylation products: If alkylating or acylating agents are used, there is a possibility of multiple additions to the quinoline ring or the hydroxyl group.
-
Starting Material Residues: Incomplete reactions can lead to the presence of unreacted starting materials in the final product mixture.
-
Products of Side Reactions: The specific synthetic method employed will dictate the potential side reactions. For instance, in the Conrad-Limpach reaction, variations in temperature can influence the formation of different products.[4]
Question: What type of HPLC column is typically recommended for the analysis of this compound and its byproducts?
Answer:
For the analysis of moderately polar and basic compounds like this compound, a reverse-phase C18 column is the most common and generally effective choice.[5] Key considerations when selecting a C18 column include:
-
End-capping: A well-end-capped column is crucial to minimize peak tailing for basic analytes.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but will also generate higher backpressure.
-
Pore Size: A standard pore size of 100-120 Å is typically suitable for small molecules like this compound.
If adequate separation is not achieved on a C18 column, alternative reverse-phase chemistries such as C8, Phenyl-Hexyl, or polar-embedded phases can be explored to provide different selectivity.
Question: What are the key parameters to consider when developing an HPLC method for byproduct analysis?
Answer:
Developing a robust HPLC method for impurity profiling requires careful optimization of several parameters to ensure accuracy, precision, and reliability. The key parameters include:
-
Column Selection: Choosing an appropriate stationary phase and column dimensions.
-
Mobile Phase:
-
Solvent Selection: Typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
pH: Critical for controlling the ionization state of the analytes and influencing retention and peak shape.
-
Buffer Concentration: Sufficient buffer capacity is needed to maintain a stable pH.
-
-
Detection Wavelength: The UV detector wavelength should be selected to provide a good response for both the main compound and the expected byproducts. It is often beneficial to monitor at multiple wavelengths or use a photodiode array (PDA) detector to obtain spectral information.
-
Temperature: Column temperature affects viscosity, retention times, and selectivity.
-
Flow Rate: Influences analysis time, backpressure, and efficiency.
-
Injection Volume: Should be optimized to avoid column overload.
Quantitative Data Summary
The following tables provide typical starting parameters for HPLC analysis of this compound and its byproducts. These should be considered as a starting point for method development and optimization.
Table 1: Typical HPLC Columns for this compound Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Comments |
| C18 | 3.5, 5 | 4.6 x 150, 4.6 x 250 | General purpose, good starting point. |
| C8 | 3.5, 5 | 4.6 x 150, 4.6 x 250 | Less retentive than C18, may be useful for more hydrophobic byproducts. |
| Phenyl-Hexyl | 3.5, 5 | 4.6 x 150, 4.6 x 250 | Offers alternative selectivity through pi-pi interactions. |
Table 2: Recommended Mobile Phase Conditions
| Parameter | Recommended Range | Rationale |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water | Provides low pH to protonate basic analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| pH | 2.5 - 4.0 | Suppresses silanol interactions and ensures consistent ionization of this compound. |
| Flow Rate | 0.8 - 1.5 mL/min | Typical flow rate for standard 4.6 mm ID columns. |
| Column Temp. | 25 - 40 °C | Can be optimized to improve selectivity and efficiency. |
| Detection | 220-320 nm | This compound has strong absorbance in this range. A PDA detector is recommended for impurity profiling. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase composition).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Perform further serial dilutions as necessary to create calibration standards.
-
-
Sample Preparation (from reaction mixture):
-
Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable diluent in a volumetric flask to a final concentration within the calibration range of the HPLC method.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Protocol 2: General HPLC Method for Byproduct Analysis
-
System Preparation:
-
Prepare the mobile phases as per the optimized method. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile.
-
Degas the mobile phases using an inline degasser or by sonication.
-
Install the appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Purge the pump lines with the respective mobile phases.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 15-30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the column temperature (e.g., 30 °C) and the detector wavelength (e.g., 254 nm).
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Run the gradient program. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Identify and quantify any byproduct peaks relative to the main peak or using their respective reference standards if available.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for byproduct analysis by HPLC.
References
Technical Support Center: Managing Exothermic Reactions in Skraup Synthesis of Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of the Skraup synthesis of quinolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to controlling the exothermic reaction during Skraup synthesis.
FAQs
Q1: My Skraup reaction is extremely vigorous and difficult to control. What is the primary cause and how can I manage it?
A1: The Skraup synthesis is notoriously exothermic due to the reaction between glycerol, sulfuric acid, and an aromatic amine.[1][2][3][4][5] The primary cause of a violent reaction is the rapid, uncontrolled rate of reaction. To manage this, the most effective method is the addition of a moderator. Ferrous sulfate (FeSO₄) is a widely used and effective moderator that smooths the reaction profile by acting as an oxygen carrier, extending the reaction over a longer period. Boric acid can also be used to control the reaction's vigor. Additionally, careful and slow addition of sulfuric acid with efficient stirring and external cooling is crucial for managing the reaction temperature.
Q2: I am observing significant tar and polymer formation in my reaction, which is making product isolation difficult. What causes this and how can I prevent it?
A2: Tar and polymer formation is a common side reaction in the Skraup synthesis, primarily caused by the polymerization of acrolein, an intermediate formed from the dehydration of glycerol under the strongly acidic and high-temperature conditions of the reaction. To minimize tar formation, it is essential to control the reaction temperature to avoid localized overheating. The use of a moderator like ferrous sulfate helps in preventing these localized hotspots. Ensuring efficient and robust stirring throughout the reaction is also critical.
Q3: My reaction yield is very low, or I am not getting any product. What are the likely causes?
A3: Low or no product yield can be attributed to several factors. A key reason is the reactivity of the aniline substrate; anilines with strongly electron-withdrawing groups are less nucleophilic and can lead to significantly lower yields. For instance, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can yield around 75% under similar conditions. Improper temperature control is another major factor; the reaction requires initial heating to start, and then the exothermic nature of the reaction should sustain it. If the temperature is too low, the reaction may not proceed, and if it's too high, it can lead to the formation of byproducts and tar.
Q4: What is the correct order for adding the reagents in a moderated Skraup synthesis?
A4: The order of reagent addition is critical for controlling the initial exotherm. It is important to mix the aniline, glycerol, and the moderator (e.g., ferrous sulfate) before the slow and careful addition of concentrated sulfuric acid with cooling. Adding sulfuric acid before the moderator can lead to an immediate and violent reaction.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of different aniline substrates on the yield of the Skraup synthesis.
| Aniline Derivative | Moderator | Oxidizing Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| o-Nitroaniline | Not specified | Not specified | Not specified | Not specified | 17 | |
| o-Bromoaniline | Not specified | Not specified | Not specified | Not specified | ~75 | |
| 6-Nitrocoumarin | None | Self-oxidizing | 145-150, then 160-170 | 6 | 14 | |
| Aniline | Ferrous Sulfate | Nitrobenzene | Boiling | 5 (after initial exotherm) | 84-91 | |
| 3-Nitro-4-aminoanisole | Arsenic Oxide | Self-oxidizing | 105-110, then 117-123 | 2-3 (dehydration), 7 (reaction) | 65-76 |
Experimental Protocols
Key Experiment: Moderated Skraup Synthesis of Quinoline using Ferrous Sulfate
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aniline (2.3 moles)
-
Glycerol (c.p., 9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate (powdered, crystalline, 80 g)
-
40% Sodium Hydroxide solution
-
Ice
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser and a mechanical stirrer, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.
-
Acid Addition: With vigorous and continuous stirring, slowly and carefully add 400 cc of concentrated sulfuric acid to the mixture. The addition should be done cautiously to control the initial exotherm. An ice bath can be used for cooling if necessary.
-
Initiation of Reaction: Gently heat the mixture with a flame until the reaction begins, which is indicated by bubbling and a rapid increase in temperature.
-
Controlling the Exotherm: Once the reaction starts, immediately remove the external heating. The reaction is highly exothermic and should sustain itself at boiling for 30-60 minutes. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then neutralize it by slowly adding a 40% sodium hydroxide solution while cooling in an ice bath. The neutralization step is also highly exothermic.
-
Purification: The quinoline product is typically isolated from the neutralized reaction mixture by steam distillation.
Visualizations
Caption: Workflow for managing the exothermic Skraup synthesis.
Caption: Troubleshooting logic for common Skraup synthesis issues.
References
pH optimization for 4-Hydroxyquinoline solubility and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on pH optimization for solubility and activity.
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the expected solubility of this compound at different pH values?
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa1 | 2.23 | |
| pKa2 | 11.28 | |
| Water Solubility (15°C) | 4.8 g/L | |
| LogP | ~1.03 - 1.95 (predicted) |
-
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A2: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Adjust the pH: Based on its pKa values, this compound will be more soluble in acidic conditions (pH below 2) or alkaline conditions (pH above 11.5). Adjusting the pH of your buffer away from the isoelectric point should increase solubility.
-
Use a co-solvent: If adjusting the pH is not compatible with your experimental setup, consider using a small percentage of an organic co-solvent such as DMSO or ethanol. Be sure to verify the compatibility of the co-solvent with your specific assay.
-
Gentle heating and sonication: Applying gentle heat or using a sonicator can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures.
-
Prepare a stock solution: Dissolve the this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution. You can then dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
Biological Activity
-
Q3: How does pH affect the biological activity of this compound?
A3: The biological activity of this compound can be pH-dependent, as its ionization state affects its ability to interact with biological targets and permeate cell membranes. The neutral, uncharged form of the molecule is generally more lipid-soluble and can more readily cross cell membranes. Therefore, the optimal pH for activity will depend on the specific biological target and the cellular environment.
-
Q4: What is the optimal pH for the tyrosinase inhibitory activity of this compound?
A4: The optimal pH for tyrosinase activity itself is generally in the neutral to slightly acidic range, around pH 6.5-7.0. The inhibitory activity of compounds targeting this enzyme is also expected to be maximal in this pH range. For this compound, which acts as a tyrosinase inhibitor, maintaining the pH of the assay buffer around 6.8 is recommended for optimal performance.
-
Q5: How does pH influence the antimicrobial and anticancer activity of this compound?
A5: The antimicrobial and anticancer activities of quinolone derivatives are often pH-dependent. The uncharged form of the molecule is thought to be crucial for crossing the bacterial cell wall or the plasma membrane of cancer cells to reach intracellular targets. For antimicrobial activity against bacteria, quinolones inhibit DNA gyrase and topoisomerase IV. The acidic tumor microenvironment (pH ~6.7-7.1) can influence the cytotoxicity of anticancer agents. Therefore, the efficacy of this compound in these applications may be enhanced at a pH where a significant fraction of the molecule is in its neutral form, allowing for better cellular uptake.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Precipitation of this compound in the culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation is observed, consider lowering the final concentration or preparing the dosing solution in a vehicle that improves solubility, such as a low percentage of DMSO. Always include a vehicle control in your experiments.
-
-
Possible Cause 2: pH of the culture medium affecting activity.
-
Solution: The pH of cell culture medium can change over time due to cellular metabolism. Ensure that the pH of your medium is stable and within the optimal range for your cells throughout the experiment. If you suspect pH is affecting the activity of this compound, you can perform preliminary experiments to test its efficacy at slightly different pH values within the physiological range.
-
Problem: Low or no activity in an enzyme inhibition assay.
-
Possible Cause 1: Suboptimal pH of the assay buffer.
-
Solution: Verify that the pH of your assay buffer is optimal for the target enzyme's activity. For tyrosinase inhibition assays, a pH of around 6.8 is recommended. Prepare fresh buffers and confirm the pH before each experiment.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound may be susceptible to degradation under certain conditions (e.g., prolonged exposure to light or extreme pH). Prepare fresh solutions of the compound for each experiment and store the stock solution under appropriate conditions (e.g., protected from light at -20°C).
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12). Use appropriate buffer systems to maintain a stable pH.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., a glass vial). The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility at each pH and plot the solubility as a function of pH.
Protocol 2: Tyrosinase Inhibition Assay
This protocol provides a general method for assessing the tyrosinase inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA, in the same buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, followed by the this compound solution at various concentrations.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the percentage of inhibition and, if applicable, the IC50 value.
Visualizations
Caption: Workflow for Determining pH-Dependent Solubility.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Hydroxyquinoline and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structural isomers, 4-Hydroxyquinoline (4-HQ) and 8-Hydroxyquinoline (8-HQ). While structurally similar, the position of the hydroxyl group dramatically influences their physicochemical properties and, consequently, their biological profiles. This document synthesizes experimental data to highlight their distinct mechanisms of action, therapeutic potential, and applications in biomedical research.
Core Mechanisms of Action: A Tale of a Hydroxyl Group
The fundamental difference in the biological activity between 4-HQ and 8-HQ stems from the latter's ability to act as a potent bidentate chelating agent.
8-Hydroxyquinoline (8-HQ): The primary mechanism underpinning the diverse biological effects of 8-HQ is its capacity to form stable complexes with a variety of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][2] This chelation disrupts the homeostasis of essential metal ions required for numerous enzymatic and cellular processes.[1][3] Furthermore, 8-HQ and its complexes can act as ionophores, transporting metal ions across biological membranes, which can induce cellular stress and apoptosis.[1] This dual role as a metal chelator and ionophore is the foundation for its well-documented antimicrobial, anticancer, and neuroprotective properties.
This compound (4-HQ): In contrast, 4-HQ is not capable of forming the same stable bidentate chelates, leading to a different and generally less potent biological profile. Its activity is more associated with the 4-quinolone scaffold, a core structure in quinolone antibiotics. Its reported activities include growth inhibition of intestinal bacteria and scavenging of photogenerated oxygen species. While some derivatives exhibit anti-inflammatory and antioxidant effects, the parent compound lacks the robust, broad-spectrum bioactivity of its 8-hydroxy isomer.
Comparative Biological Activities
The difference in their core mechanism translates into significant variations in their performance across several key biological activities.
Antimicrobial Activity
8-Hydroxyquinoline demonstrates potent, broad-spectrum antimicrobial activity. It has shown strong growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is attributed to the sequestration of essential metal ions vital for microbial enzyme function and survival.
This compound exhibits more limited antimicrobial effects. While it shows some growth-inhibitory action against intestinal bacteria, studies have found it to be significantly less potent than 8-HQ. However, derivatives of the related 4-hydroxy-2-quinolone structure have demonstrated exceptional antifungal activity, in some cases surpassing that of the control drug, amphotericin B.
Table 1: Comparative Antimicrobial Activity
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| 8-Hydroxyquinoline | General Bacteria/Fungi | MIC | 27.58 µM | |
| 8-Hydroxyquinoline | Staphylococcus aureus | MIC | 16.0–32.0 µM | |
| 4-Hydroxy-2-quinolone derivative (3j) | Aspergillus flavus | IC50 | 1.05 µg/mL | |
| This compound | Intestinal Bacteria | Growth Inhibition | Not Quantified | |
| 2-HQ, 4-HQ, 6-HQ | Intestinal Bacteria | Growth Inhibition | None Observed |
Anticancer Activity
8-Hydroxyquinoline and its derivatives are extensively investigated as anticancer agents. The anticancer mechanism is multifaceted, involving:
-
Induction of Oxidative Stress: 8-HQ, particularly when complexed with redox-active metals like copper, catalyzes the production of reactive oxygen species (ROS), which induces cellular damage and triggers apoptosis in cancer cells.
-
Proteasome Inhibition: 8-HQ-metal complexes can inhibit the proteasome, a critical component for protein degradation, leading to the accumulation of misfolded proteins and cell death.
Numerous 8-HQ derivatives have shown high cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.
This compound has demonstrated significantly less potential as an anticancer agent. One comparative study noted that a hydroxyl group at the C-8 position conferred a prominent positive antitumor effect, whereas compounds with a hydroxyl group at the C-4 position showed little activity. While some modified 4-hydroxyquinolone analogues have been synthesized and evaluated for cytotoxicity, the scaffold is generally considered less promising than 8-HQ for anticancer drug development.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~4.3 (as 6.25 µg/mL) | |
| 8-Hydroxyquinoline-based hybrids | Eca109 (Esophageal) & Huh7 (Hepatocellular) | 2.26 - 7.46 | |
| Zinc/Copper complexes of 5,7-dihalo-8-HQ | Various (Hepatoma, Ovarian, Lung) | 0.0014 - 32.13 | |
| This compound | K562 (Leukemia) & T47D (Breast) | "Little activity" | |
| 4-Hydroxy-1-phenyl-7,7-dimethyl-quinoline derivative (3g) | HCT116 (Colon) | 12.55 |
Neuroprotective Activity
8-Hydroxyquinoline is a leading scaffold in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's. The loss of metal ion homeostasis is a key factor in the pathogenesis of these diseases. By chelating excess metal ions, 8-HQ and its derivatives can mitigate metal-induced oxidative stress and reduce the aggregation of amyloid-beta plaques. The derivative Clioquinol, for instance, has shown neuroprotective effects in various experimental models.
This compound and its related structures have been explored for neuroprotection, primarily due to their antioxidant properties. For example, a tetrahydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, demonstrated a significant neuroprotective impact in a rat model of Parkinson's disease by reducing oxidative stress and suppressing apoptosis. However, the direct evidence and mechanistic understanding for the parent 4-HQ molecule are less developed compared to the extensive research on 8-HQ.
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are mediated through the modulation of various cellular signaling pathways.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A single colony of the test bacterium (e.g., S. aureus) is cultured overnight in an appropriate broth (e.g., TSB) at 37°C. The suspension is then diluted to a standardized concentration (e.g., ~1 x 10⁹ CFU/mL).
-
Serial Dilution: The test compounds (4-HQ, 8-HQ) are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol: In Vitro Cytotoxicity (MTS Assay)
This colorimetric assay measures cell viability to determine a compound's half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Human cancer cells (e.g., Hep3B) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (4-HQ, 8-HQ). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a set period, typically 48 to 72 hours.
-
Reagent Addition: An MTS reagent solution is added to each well and the plate is incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at 490 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Western Blot for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., phosphorylation of kinases).
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., phospho-p53). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified. To ensure equal loading, the signal for the target protein is often normalized to a housekeeping protein like β-actin or GAPDH.
Conclusion
The biological activities of this compound and 8-Hydroxyquinoline are markedly different, a fact dictated by the position of a single hydroxyl group. 8-Hydroxyquinoline is a potent, broad-spectrum bioactive agent whose antimicrobial, anticancer, and neuroprotective effects are primarily driven by its strong metal-chelating and ionophoric properties. In contrast, This compound is a significantly weaker agent, with its limited biological activity more closely related to the 4-quinolone scaffold. While derivatives of 4-HQ have shown promise in specific applications like antifungal treatments, the 8-HQ scaffold remains a more versatile and potent pharmacophore for the development of therapeutic agents targeting a wide range of diseases. This comparative analysis underscores the critical importance of structure-activity relationships in drug discovery and provides a foundational guide for researchers selecting scaffolds for further investigation.
References
A Comparative Guide to the Antimicrobial Efficacy of 4-Quinolones
This guide provides a comprehensive comparison of the antimicrobial efficacy of various 4-quinolone antibiotics, tailored for researchers, scientists, and drug development professionals. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of their performance against a range of bacterial pathogens.
Data Presentation: Quantitative Efficacy of 4-Quinolones
The antimicrobial activity of 4-quinolones is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[1][2] The tables below summarize the MIC values for several 4-quinolones against various Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC₅₀) of 4-Quinolones against Gram-Positive Bacteria (µg/mL)
| Quinolone | Staphylococcus aureus | Methicillin-ResistantStaphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus spp. |
| Ciprofloxacin | 0.5 - 1.0 | 1.0 | 1.0 - 2.0 | 1.0 |
| Ofloxacin | 0.25 - 0.5 | 0.5 | 1.0 | 1.0 |
| Gatifloxacin | 0.12 | 0.12 - 0.25 | 0.25 | 0.5 |
| Moxifloxacin | 0.06 - 0.12 | 0.12 | 0.12 - 0.25 | 0.25 - 0.5 |
Data compiled from multiple sources. Actual values may vary between studies and specific strains.[3][4]
Table 2: Minimum Inhibitory Concentration (MIC₅₀) of 4-Quinolones against Gram-Negative Bacteria (µg/mL)
| Quinolone | Escherichia coli | Pseudomonas aeruginosa | Haemophilus influenzae | Neisseria gonorrhoeae |
| Ciprofloxacin | ≤0.015 - 0.03 | 0.25 - 0.5 | ≤0.015 | ≤0.008 |
| Ofloxacin | 0.06 | 1.0 | 0.03 | ≤0.008 - 0.015 |
| Levofloxacin | 0.03 - 0.06 | 0.5 - 1.0 | 0.015 - 0.03 | 0.015 - 0.03 |
| Norfloxacin | 0.03 - 0.06 | 0.5 - 1.0 | 0.06 | 0.015 - 0.03 |
Data compiled from multiple sources. Actual values may vary between studies and specific strains.[3]
In addition to planktonic bacteria, the efficacy of 4-quinolones against bacteria in biofilms is a critical parameter. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm.
Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Selected Fluoroquinolones (µg/mL)
| Quinolone | Pseudomonas aeruginosa | Methicillin-ResistantStaphylococcus aureus (MRSA) |
| Ciprofloxacin | 40 | >1024 |
| Levofloxacin | 128 | >1024 |
| Moxifloxacin | 256 | >1024 |
Data sourced from a study on in vitro comparison of antibacterial and antibiofilm activities. It is important to note that biofilm bacteria are significantly less susceptible to antibiotics than their planktonic counterparts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
4-quinolone stock solutions
-
Sterile phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the 4-quinolone compounds in the 96-well microtiter plate containing CAMHB.
-
Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing 100 µL of the serially diluted antibiotics. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Time-Kill Assay
This assay provides information on the rate and extent of bacterial killing over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
4-quinolone solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile PBS
-
Agar plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol, adjusted to a starting density of approximately 1-2 x 10⁸ CFU/mL.
-
Assay Setup: Add the bacterial inoculum to flasks containing CAMHB with different concentrations of the 4-quinolone. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS. Plate a specific volume of each dilution onto agar plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol 3: Anti-Biofilm Assay (MBEC Determination)
This protocol utilizes the Calgary Biofilm Device to assess the efficacy of antibiotics against bacterial biofilms.
Materials:
-
Calgary 96-well Biofilm Device
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth)
-
4-quinolone solutions
-
Sterile PBS
-
96-well microtiter plates
Procedure:
-
Biofilm Formation: Inoculate the wells of the Calgary Biofilm Device with a bacterial suspension (approximately 1 x 10⁷ CFU/mL) and incubate for 18-24 hours at 37°C with rotation to allow for biofilm formation on the pegs.
-
Rinsing: Gently rinse the peg lid with PBS to remove planktonic (free-floating) cells.
-
Antibiotic Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the 4-quinolones in fresh growth medium.
-
Incubation: Incubate the challenge plate for 18-24 hours at 37°C.
-
Recovery and Viability Assessment: After the antibiotic challenge, rinse the peg lid again with PBS. Place the peg lid into a new 96-well plate containing fresh, sterile growth medium. Disrupt the biofilms from the pegs into the recovery medium using sonication.
-
Data Analysis: Incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of 4-Quinolones
4-quinolones exert their antimicrobial effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, they introduce double-stranded breaks in the bacterial chromosome, leading to cell death.
Caption: Mechanism of action of 4-quinolone antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the workflow for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination.
Experimental Workflow: Time-Kill Assay
This diagram outlines the steps involved in performing a time-kill assay to assess the bactericidal or bacteriostatic activity of an antimicrobial agent.
Caption: Workflow for a time-kill assay.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. Comparative activity of the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives
For researchers, scientists, and drug development professionals, the 4-hydroxyquinoline core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The inherent chemical properties of the this compound nucleus, a bicyclic aromatic system containing a hydroxyl group at the C4-position, allow for extensive structural modifications. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial effects. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Cellular Proliferation
Numerous this compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining their potency and selectivity.
Comparative Anticancer Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | HCT116 | >100 | [1] |
| 1b | OCH3 | H | H | HCT116 | 52.34 | [1] |
| 1c | Cl | H | H | HCT116 | 35.12 | [1] |
| 1d | H | Br | H | A549 | 25-50 µg/mL | [2] |
| 1e | H | F | H | MDA-MB-231 | 25-50 µg/mL | [2] |
| 1f | H | H | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 | 0.0298 | |
| 1g | H | H | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB-231 | 0.0338 | |
| 2a | H | 6-trifluoromethoxy | 2-ethyl acetate | Colo 205 | >20 | |
| 2b | H | H | 2-benzylidene | Colo 320 | 15.2 |
Key SAR Insights for Anticancer Activity:
-
Substitution at C6 and C7: Introduction of electron-withdrawing groups like halogens (Cl, Br, F) or methoxy groups at these positions generally enhances cytotoxic activity.
-
Substitution at C2 and C3: Complex substitutions at these positions can lead to highly potent compounds. For instance, the thiazolidinone derivative 1f and 1g exhibited exceptionally low IC50 values.
-
Bulky Groups: The presence of bulky substituents can influence the binding affinity to target proteins, thereby affecting the anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways in Anticancer Action
This compound derivatives can exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways implicated is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity of 4-Hydroxy-2-quinolone Derivatives
| Compound ID | R1 | R2 | R3 | Organism | MIC (µg/mL) | Reference |
| 3a | H | H | C13H27 | Aspergillus flavus | 70.97 (IC50) | |
| 3b | H | 6-Cl | C13H27 | Aspergillus flavus | 22.18 (IC50) | |
| 3c | H | 7-Cl | C13H27 | Aspergillus flavus | 12.56 (IC50) | |
| 3d | H | 6,7-diCl | C13H27 | Aspergillus flavus | 5.89 (IC50) | |
| 3e | H | 6-Br | C13H27 | Aspergillus flavus | 15.13 (IC50) | |
| 3f | H | 7-Br | C13H27 | Aspergillus flavus | 9.33 (IC50) | |
| 3g | H | 6,7-diBr | C13H27 | Aspergillus flavus | 3.16 (IC50) | |
| 3h | H | 6-Cl | C9H19 | Aspergillus flavus | 11.22 (IC50) | |
| 3i | H | 7-Cl | C9H19 | Aspergillus flavus | 4.17 (IC50) | |
| 3j | H | 6,7-diBr | C9H19 | Aspergillus flavus | 1.05 (IC50) | |
| 3i | H | 7-Cl | C9H19 | Staphylococcus aureus | 125-1000 | |
| 3j | H | 6,7-diBr | C9H19 | Staphylococcus aureus | 125-500 |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of halogens, particularly bromine, at the C6 and C7 positions significantly enhances antifungal activity against Aspergillus flavus.
-
Alkyl Chain Length: The length of the alkyl chain at the C3 position influences activity. In the case of antifungal activity, a nonyl (C9) chain was found to be more effective than a tridecyl (C13) chain.
-
Antibacterial Spectrum: While potent against fungi, many of these derivatives show weaker activity against bacteria. However, some di-halogenated compounds exhibit moderate activity against Staphylococcus aureus.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimalarial Activity: A Historical and Future Perspective
The quinoline core is historically significant in the fight against malaria, with quinine and chloroquine being prominent examples. Research into this compound derivatives continues to yield promising antimalarial candidates.
Comparative Antimalarial Activity of 4-Aminoquinoline Analogs
| Compound ID | Modification from Chloroquine | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | - | 3D7 (sensitive) | 9.8 | |
| Chloroquine | - | K1 (resistant) | 156.3 | |
| MAQ | Monoquinoline analog | W2 (resistant) | 50.4 | |
| BAQ | Bisquinoline analog | W2 (resistant) | 26.8 | |
| Compound 29 | 6-chloro-2-(4-fluorostyryl)quinoline | Dd2 (resistant) | 4.8 |
Key SAR Insights for Antimalarial Activity:
-
4-Aminoquinoline Moiety: The 4-aminoquinoline pharmacophore is crucial for antimalarial activity.
-
Side Chain Modification: Modifications to the side chain can help overcome chloroquine resistance. Both monoquinoline (MAQ) and bisquinoline (BAQ) analogs have shown significant activity against resistant strains.
-
Substitution at C2 and C6: The introduction of specific styryl groups at C2 and a chloro group at C6 can lead to highly potent compounds against resistant parasites.
-
Mechanism of Action: Many quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death.
Experimental Workflow for Antimalarial Drug Discovery
The discovery and development of new antimalarial drugs from this compound derivatives typically follows a structured workflow.
Caption: A typical workflow for the discovery of antimalarial this compound derivatives.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity across a range of biological targets. The provided experimental protocols and visual aids offer a foundational understanding for researchers aiming to explore and expand upon the therapeutic potential of this remarkable class of compounds. Further investigation into their mechanisms of action and optimization of their pharmacokinetic properties will be crucial for translating these promising derivatives into clinically effective drugs.
References
A Comparative Analysis of 4-Hydroxyquinoline and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-hydroxyquinoline and its diverse analogs, highlighting their performance in anticancer and antimicrobial applications. The following sections detail their biological activities, supported by experimental data, and provide comprehensive experimental protocols and mechanistic insights.
The quinoline scaffold is a privileged structure in medicinal chemistry, with this compound and its derivatives demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest for their potential as anticancer and antimicrobial agents. Their mechanisms of action are multifaceted, ranging from the inhibition of crucial cellular processes like tubulin polymerization and DNA replication to the modulation of specific signaling pathways involved in cell survival and proliferation.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Numerous studies have demonstrated the potent cytotoxic effects of this compound analogs against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxy-2-quinolone analog 3g | HCT116 (Colon) | 12.5 | [1] |
| A549 (Lung) | 15.2 | [1] | |
| PC3 (Prostate) | 18.9 | [1] | |
| MCF-7 (Breast) | 14.7 | [1] | |
| Dihydroquinolin-4(1H)-one derivative 6t | K562 (Leukemia) | 0.003 | [2] |
| HCT-116 (Colon) | 0.024 | ||
| Quinoline derivative 25 | HepG-2 (Liver) | 1.78 | |
| HCT-116 (Colon) | 2.54 | ||
| MCF-7 (Breast) | 3.12 | ||
| Quinoline derivative 4c | MDA-MB-231 (Breast) | Not specified |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound analogs are mediated through various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Many this compound derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Certain analogs disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.
Some this compound derivatives can be bioactivated by the enzyme NAD(P)H: quinone dehydrogenase 1 (NQO1), which is often overexpressed in cancer cells. This process can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound and its analogs have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their antimicrobial effects are often linked to the inhibition of essential bacterial enzymes or disruption of microbial cell integrity.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound analogs against various microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Hydroxy-2-quinolone analog 3j | Aspergillus flavus | 1.05 (IC50) | |
| Staphylococcus aureus | 125-500 | ||
| Quinoline-based hybrid 7b | Staphylococcus aureus | 2 | |
| Quinolinequinone QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | |
| Quinolinequinone QQ2, QQ3, QQ5, QQ6 | Staphylococcus epidermidis | 1.22 | |
| 2-sulfoether-4-quinolone 15 | Staphylococcus aureus | 0.8 (µM) | |
| Bacillus cereus | 1.61 (µM) |
Signaling Pathways in Antimicrobial Activity
A key mechanism of antimicrobial action for some this compound analogs is the inhibition of bacterial cell wall synthesis.
Certain analogs are known to inhibit Mur ligases (e.g., MurC, MurD, MurE, MurF), which are essential enzymes in the bacterial peptidoglycan biosynthesis pathway. By blocking these enzymes, the compounds prevent the formation of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds in the field of drug discovery. Their diverse mechanisms of action against both cancer cells and microbial pathogens provide a strong foundation for the development of novel therapeutics. The data presented in this guide highlight the potential of these compounds and provide a framework for their further investigation and optimization. Future research should focus on elucidating the detailed molecular interactions within the identified signaling pathways and on improving the selectivity and pharmacokinetic properties of these promising drug candidates.
References
Harnessing 4-Hydroxyquinoline Derivatives to Combat Drug-Resistant Bacteria: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, 4-hydroxyquinoline derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the efficacy of various this compound derivatives against clinically relevant drug-resistant bacteria, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy of this compound Derivatives
The antibacterial activity of this compound derivatives has been evaluated against a range of drug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacteria. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for comparison. The data below summarizes the performance of several notable derivatives.
| Compound/Derivative Class | Target Organism | Resistance Profile | Minimum Inhibitory Concentration (MIC) | Reference |
| 8-Hydroxyquinoline Derivatives | ||||
| PH176 | S. aureus | MRSA | 16 µg/mL (MIC₅₀), 32 µg/mL (MIC₉₀) | [1][2] |
| HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) | S. aureus | MRSA | 1.1 µM | [3] |
| QD-12 (8-O-prenyl derivative) | S. aureus | MRSA | 12.5 µM | [3] |
| 4-Aminoquinoline Derivatives | ||||
| 7b (6-chlorocyclopentaquinolinamine) | S. aureus | MRSA | 0.125 mM | |
| Fluoroquinolone Hybrids & Derivatives | ||||
| Compound 29 | S. aureus | MRSA (2 strains) | 2 µg/mL | [4] |
| Compound 32 (Quinolone-triazole hybrid) | S. aureus | MRSA | 0.5 µg/mL | |
| Benzofuroquinolinium derivative (Compound 2) | S. aureus | MRSA (5 strains) | 0.5 - 1 µg/mL | |
| Quinoline Derivatives (General) | ||||
| Compound 2 | S. aureus, E. faecium | MRSA, MRSE, VRE | 3.0 µg/mL | |
| Compound 6 | S. aureus | MRSA | 1.5 µg/mL | |
| Compound 7 | S. aureus | MRSA | 1.5 µg/mL | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | ||||
| Compound f1 | S. aureus | MRSA & VISA | 4 - 16 µg/mL | |
| Quinolone-Coupled Hybrid | ||||
| Compound 5d | Gram-positive & Gram-negative strains | Various | 0.125 - 8 µg/mL |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy. The protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are detailed below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test this compound derivative
-
Target bacterial strains (e.g., MRSA ATCC 33591)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. Select isolated colonies from an 18- to 24-hour agar plate and suspend them in broth. b. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the compound in the 96-well plate using CAMHB to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted compound.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except for a sterility control well, which contains broth only). b. Include a growth control well containing only the inoculum and broth, with no test compound. c. Incubate the plate at 37°C for 16 to 20 hours.
-
Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth (cloudiness) is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed after an MIC test to determine the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Aspirate a small, defined volume (e.g., 10-100 µL) from each of these clear wells.
-
Spread the aspirated volume onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18 to 24 hours.
-
The MBC is the lowest concentration of the test derivative that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Mechanisms of Action & Signaling Pathways
This compound derivatives exert their antibacterial effects through various mechanisms, a versatility that is key to overcoming resistance. While some derivatives disrupt the bacterial cell membrane or key metabolic proteins, a predominant mechanism, particularly for fluoroquinolone-like structures, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient complex formed between the topoisomerase and DNA after the enzyme has created a double-strand break. This stabilization prevents the re-ligation of the DNA strands, converting the essential enzymes into toxic agents that trigger DNA fragmentation and ultimately lead to bacterial cell death.
Other identified mechanisms for different quinoline derivatives include:
-
Inhibition of FtsZ: Certain benzofuroquinolinium derivatives inhibit the FtsZ protein, which is essential for bacterial cell division, leading to cell death.
-
LPS Transport Disruption: Some quinoline compounds can block the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by targeting the LptA protein.
-
Synergistic Action: The 8-hydroxyquinoline derivative PH176 has demonstrated a synergistic effect when combined with oxacillin against MRSA.
This multi-targeted approach underscores the potential of the this compound scaffold in the development of new antibiotics to combat multidrug-resistant pathogens. Further research focusing on optimizing potency, reducing toxicity, and exploring hybrid molecules will be critical in translating these promising findings into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Studies on 4-Hydroxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational findings on 4-Hydroxyquinoline, a versatile heterocyclic compound with a wide range of biological activities. By cross-validating experimental data with computational predictions, we aim to offer a deeper understanding of its chemical properties, biological functions, and potential as a scaffold in drug discovery.
Physicochemical and Photochemical Properties
This compound (4HQ) exhibits interesting photochemical properties, including the formation of triplet states upon UV irradiation. The efficiency of this process is dependent on the pH of the solution, as demonstrated by experimental quantum yield measurements. Computational studies have provided insights into the electronic structure and stability of 4HQ and its tautomeric forms.
Table 1: Comparison of Experimental and Computational Photochemical Properties
| Property | Experimental Value | Computational Method | Calculated Value |
| Triplet Quantum Yield (ΦT) in acidic solution | 30%[1][2][3] | - | - |
| Triplet Quantum Yield (ΦT) in neutral solution | 35%[1][2] | - | - |
| Triplet Quantum Yield (ΦT) in basic solution | 7.5% | - | - |
| Gas-Phase Enthalpy of Formation | Derived from combustion enthalpies | CBS-QB3 | Good agreement with experiment |
| Tautomeric Stability | Keto form is major tautomer in neutral solution | B3LYP/6-311++G(d,p) | Keto form is energetically favorable |
Biological Activity: A Dual Role in Antimicrobial Action and Quorum Sensing
This compound and its derivatives are known for their significant biological activities, ranging from antimicrobial and antioxidant effects to their involvement in bacterial communication systems.
Antimicrobial Activity
Experimental studies have demonstrated the growth-inhibitory effects of this compound against various bacteria. While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not extensively reported, derivatives of this compound have shown potent antibacterial activity.
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Hydroxy-2-quinolone analogs | Staphylococcus aureus | 125-1000 | |
| 4-Hydroxy-2-quinolone analogs | Escherichia coli | >1000 | |
| Quinoline-based hydroxyimidazolium hybrids | E. coli | ≥50 | |
| Quinoline-based hydroxyimidazolium hybrids | K. pneumoniae | ≥50 | |
| Quinoline-based hydroxyimidazolium hybrids | S. aureus | 2 | |
| 8-Hydroxyquinoline derivative (PH176) | MRSA (MIC50) | 16 | |
| 8-Hydroxyquinoline derivative (PH176) | MRSA (MIC90) | 32 |
Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated, with their efficacy attributed to the ability to scavenge free radicals. However, specific IC50 values for the parent this compound from standardized assays like DPPH and ABTS are not widely available in the reviewed literature, which often focuses on derivatives.
Role in Quorum Sensing
In the opportunistic pathogen Pseudomonas aeruginosa, 2-alkyl-4-hydroxyquinolines (AHQs) play a crucial role as signal molecules in the pqs quorum-sensing system. This system is integral to the regulation of virulence factors and biofilm formation. The Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a key autoinducer in this pathway.
Below is a diagram illustrating the logical relationship of the pqs quorum-sensing system.
References
A Comparative Analysis of the Antioxidant Activity of Hydroxyquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanisms of Antioxidant Action
The antioxidant activity of hydroxyquinoline derivatives is primarily attributed to two key mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a process favored in non-polar environments. The stability of the resultant phenoxy radical is a crucial factor in the compound's antioxidant efficacy.[1]
-
Metal Chelation: The quinoline structure, particularly in the case of 8-hydroxyquinoline, can sequester transition metal ions like iron and copper.[1][2] This action inhibits the Fenton reaction, a major biological source of highly reactive and damaging hydroxyl radicals.[3]
Comparative Antioxidant Activity
Direct comparative quantitative data for all unsubstituted hydroxyquinoline isomers is limited. However, available studies on individual isomers and their derivatives provide valuable insights into their structure-activity relationship.
8-Hydroxyquinoline (8-HQ): The Benchmark Isomer
8-Hydroxyquinoline is the most extensively studied isomer and is consistently reported as a potent antioxidant.[3] Its remarkable activity stems from the unique positioning of the hydroxyl group at the 8-position, which, in conjunction with the nitrogen atom at position 1, creates a bidentate chelation site for metal ions. This chelation capability significantly contributes to its antioxidant prowess by preventing metal-catalyzed free radical formation. Furthermore, the redox properties of the 8-hydroxyl group enable it to effectively scavenge free radicals.
Other Hydroxyquinoline Isomers
Information on the antioxidant activity of other hydroxyquinoline isomers is less comprehensive.
-
4-Hydroxyquinoline: Studies on this compound derivatives have revealed a complex antioxidant profile, with some compounds exhibiting both antioxidant and pro-oxidant effects depending on the nature of other substituents and the experimental conditions. For instance, the introduction of electron-attracting groups at the ortho position to the hydroxyl group can lead to the formation of active phenoxy radicals that may initiate further peroxidation.
-
2-Hydroxyquinoline, 6-Hydroxyquinoline, and other isomers: There is a notable lack of specific quantitative data from standardized antioxidant assays (DPPH, ABTS, FRAP) for the unsubstituted 2-, 3-, 5-, 6-, and 7-hydroxyquinoline isomers in the reviewed literature. One study indicated that 2-hydroxyquinoline, this compound, and 6-hydroxyquinoline did not exhibit growth-inhibitory effects against certain intestinal bacteria, a biological activity that can sometimes be linked to antioxidant properties, though it is not a direct measure.
Structure-Activity Relationship Summary
The available evidence strongly suggests that the antioxidant activity of hydroxyquinoline isomers is intrinsically linked to the position of the hydroxyl group. The superior antioxidant and metal-chelating ability of 8-hydroxyquinoline highlights the importance of the hydroxyl group's location relative to the heterocyclic nitrogen atom for this particular mechanism. For other isomers, the antioxidant activity is likely more dependent on the hydrogen-donating ability of the hydroxyl group and is significantly influenced by the presence and nature of other substituents on the quinoline ring.
Quantitative Data Summary
Due to the lack of a single study comparing all isomers, a comprehensive comparative table with directly comparable IC50 values cannot be constructed. The following table summarizes the available qualitative and semi-quantitative findings.
| Isomer/Derivative | Antioxidant Activity Profile | Key Findings | Citations |
| 8-Hydroxyquinoline | Potent antioxidant | Effective through both radical scavenging and metal chelation. | |
| This compound Derivatives | Variable (Antioxidant/Pro-oxidant) | Activity is highly dependent on the nature and position of substituents. | |
| 2-, 6-Hydroxyquinoline | Limited Data Available | Did not show growth-inhibitory effects on some intestinal bacteria. | |
| 3-, 5-, 7-Hydroxyquinoline | No Direct Data Available | Insufficient data to draw conclusions on antioxidant activity. |
Experimental Protocols
Standardized assays are crucial for the reliable assessment and comparison of antioxidant activities. The following are detailed protocols for commonly employed methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant, typically FeSO₄·7H₂O or Trolox.
Visualizing Antioxidant Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the primary antioxidant mechanisms and a typical experimental workflow for assessing antioxidant activity.
Caption: Primary antioxidant mechanisms of hydroxyquinolines.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
The antioxidant activity of hydroxyquinoline isomers is a promising area of research with implications for drug development. The available data strongly indicates that 8-hydroxyquinoline is a potent antioxidant, largely due to its unique metal-chelating ability. For other isomers, the antioxidant potential appears to be more nuanced and highly dependent on the molecular structure. A significant gap in the literature is the absence of a comprehensive, direct comparative study of all unsubstituted hydroxyquinoline isomers. Such research would be invaluable for elucidating a complete structure-activity relationship and for guiding the rational design of novel, potent antioxidant agents based on the hydroxyquinoline scaffold. Future investigations should aim to fill this knowledge gap to fully unlock the therapeutic potential of this versatile class of compounds.
References
4-Hydroxyquinoline: A Comparative Benchmark Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. 4-Hydroxyquinoline, a heterocyclic aromatic organic compound, has garnered interest for its potential antibacterial properties. This guide provides a comparative analysis of this compound's performance against standard antibiotics, supported by available experimental data. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis from various research sources.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound and standard antibiotics is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is presented in micrograms per milliliter (µg/mL).
| Antimicrobial Agent | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| This compound | Limited data available; some derivatives show activity. | Some derivatives show inhibitory effects at concentrations of 125–500 µg/mL.[1] | Limited data available. |
| Ciprofloxacin | ≤1 - >8[2][3][4] | 0.25 - 1[5] | 0.25 - >32 |
| Amoxicillin | >16 (often resistant) | 0.25 - 128 | Intrinsically resistant |
| Tetracycline | 32 - 256 | MIC₅₀/₉₀ of 4/8 µg/mL | 32 - >64 |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and local resistance patterns. The data for this compound is based on studies of its derivatives, and further research is needed to establish the specific MIC of the parent compound against a wide range of clinical isolates.
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for evaluating the efficacy of new compounds. The following are standard methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
96-Well Microtiter Plates: Sterile, clear-bottom plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (turbidity) as observed with the unaided eye.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antibacterial activity of a substance.
1. Preparation of Materials:
-
Agar Plates: Use Mueller-Hinton Agar (MHA) plates.
-
Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Filter Paper Disks: Sterile paper disks of a standard diameter.
2. Assay Procedure:
-
Inoculation: Uniformly streak the surface of the MHA plate with the standardized bacterial suspension using a sterile swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound and place them on the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent). The size of the zone is indicative of the compound's antibacterial activity.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Proposed Antibacterial Mechanisms of this compound
The antibacterial action of quinoline derivatives can be multifaceted. For this compound, two potential mechanisms are the inhibition of the Na+-translocating NADH:quinone oxidoreductase (NQR) system and the interference with bacterial quorum sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Hydroxyquinoline: Traditional vs. Modern Routes
The synthesis of 4-hydroxyquinoline, a key scaffold in numerous pharmaceuticals, has evolved from high-temperature classical methods to more efficient, modern techniques. This guide provides a comparative overview of a new, rapid, microwave-assisted synthetic route against established methods like the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the performance and experimental details of these synthetic pathways.
Performance Comparison of Synthetic Routes
The choice of synthetic route to this compound significantly impacts yield, reaction time, and environmental footprint. Below is a summary of key performance indicators for a novel microwave-assisted approach compared to traditional methods.
| Synthetic Route | Typical Yield (%) | Reaction Time | Key Conditions | Notes |
| New Route: Microwave-Assisted Gould-Jacobs | 37 - 47% | 2 - 5 minutes | 300°C, Microwave irradiation, Solvent-free | Rapid synthesis with high purity (>95%)[1]. Yield is for the direct precursor, ethyl this compound-3-carboxylate. |
| Classical Gould-Jacobs Reaction | Often low | Several hours | >250°C, High-boiling solvent (e.g., diphenyl ether) | Traditional method is often hampered by long reaction times and low yields[2]. |
| Conrad-Limpach Synthesis | up to 95% | 10 - 15 minutes (cyclization) | ~250°C, Inert high-boiling solvent (e.g., mineral oil, Dowtherm) | High yields are achievable, but requires very high temperatures[3][4]. The provided yield is for a derivative. |
| Camps Cyclization | 72 - 97% | Not specified | Base-catalyzed intramolecular cyclization | High yields reported for 2-aryl-4-quinolone derivatives[5]. |
| Green Synthesis (BiCl₃/Microwave) | 51 - 71% | Not specified | BiCl₃ catalyst, Microwave irradiation | Environmentally friendly approach, but data is for 4-hydroxy-2-quinolone analogues. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
New Synthetic Route: Microwave-Assisted Gould-Jacobs Reaction
This method offers a significant acceleration of the Gould-Jacobs reaction, yielding the direct precursor to this compound.
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of ethyl this compound-3-carboxylate.
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate acts as both a reagent and a solvent.
-
Heat the mixture to 300°C in a microwave synthesis system for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the precipitated solid and wash with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The product, ethyl this compound-3-carboxylate, is obtained with a purity of >95%.
-
Subsequent hydrolysis and decarboxylation are required to obtain this compound.
Classical Synthetic Route 1: Conrad-Limpach Synthesis
A high-yielding traditional method for synthesizing this compound derivatives. The following protocol is for the synthesis of 2-methyl-4-hydroxyquinoline.
Signaling Pathway
Caption: General reaction pathway for the Conrad-Limpach synthesis.
Procedure for 2-methyl-4-hydroxyquinoline:
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.
-
Stir and heat the Dowtherm to reflux temperature.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature, at which point a yellow solid will separate.
-
Add approximately 200 mL of petroleum ether (b.p. 60–70°), collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.
-
After air drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool to crystallize the product.
-
Separate the white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The reported yield is 85–90%.
Classical Synthetic Route 2: Camps Cyclization
The Camps cyclization is another established method for preparing hydroxyquinolines from o-acylaminoacetophenones.
Logical Relationship
Caption: The Camps cyclization can yield two isomeric hydroxyquinoline products.
General Procedure: The Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a hydroxide ion. The reaction can lead to the formation of two different hydroxyquinoline isomers, with the relative proportions depending on the specific reaction conditions and the structure of the starting material. While specific protocols for the parent this compound are less common, a general approach involves heating the o-acylaminoacetophenone with an aqueous or alcoholic solution of sodium or potassium hydroxide.
Conclusion
The new microwave-assisted synthetic route for this compound precursors offers a substantial improvement in terms of reaction time over classical methods like the Gould-Jacobs and Conrad-Limpach syntheses. While the Conrad-Limpach synthesis can provide very high yields, it requires harsh, high-temperature conditions. The microwave-assisted method, although providing a more moderate yield in the reported example, dramatically reduces the reaction time from hours to minutes, a significant advantage for rapid library synthesis and process development. The "green" synthesis approach using a BiCl₃ catalyst also shows promise for producing related quinolone structures in good yields with the benefits of microwave heating. For researchers and professionals in drug development, the choice of synthetic route will depend on the desired scale, cost, and the importance of minimizing reaction time and environmental impact. The modern microwave-assisted approach presents a compelling alternative to traditional, time-consuming thermal methods.
References
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 4-Hydroxyquinoline Derivatives
A deep dive into the binding affinities and interaction patterns of 4-hydroxyquinoline derivatives with key biological targets reveals their promise in drug discovery. This guide provides a comparative analysis of their in silico performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking, a powerful computational technique, plays a pivotal role in the rational design of new therapeutic agents by predicting the binding affinity and interactions of these molecules with their biological targets.[1] This guide synthesizes findings from several comparative docking studies to provide a clear overview of the performance of various this compound derivatives against critical protein targets.
Comparative Docking Performance
The following tables summarize the docking scores and, where available, the corresponding experimental data for this compound derivatives against various protein targets. A more negative docking score generally indicates a higher predicted binding affinity.[1]
Table 1: Anticancer Activity - Kinase Inhibitors
| Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Experimental Data (IC50) | Reference |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | EGFR Tyrosine Kinase | 1M17 | Not Specified | -137.813 (MolDock Score) | 0.0298 µmol (A549), 0.0338 µmol (MDA-MB) | [3] |
| 4-hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | 5FTO | Schrödinger Suite | -8.054 | Not Available | |
| Imatinib (Standard) | EGFR Tyrosine Kinase | 1M17 | Not Specified | -119.354 (MolDock Score) | Not Available |
Table 2: Antibacterial Activity - DNA Gyrase Inhibitors
| Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Experimental Data (IC50 / MIC) | Reference |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | DNA Gyrase B | Not Specified | Not Specified | Not Available | IC50: 1.21 µM | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | DNA Gyrase B | Not Specified | Not Specified | Not Available | IC50: 0.31 µM | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | DNA Gyrase B | Not Specified | Not Specified | Not Available | IC50: 0.28 µM | |
| Novobiocin (Standard) | DNA Gyrase B | Not Specified | Not Specified | Not Available | IC50: 0.02 µM |
Table 3: Anti-HIV Activity - Reverse Transcriptase Inhibitors
| Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
| Quinoline-pyrimidine derivative (4) | HIV Reverse Transcriptase | 4I2P | Glide | -10.67 | |
| Quinoline-pyrimidine derivative (5) | HIV Reverse Transcriptase | 4I2P | Glide | -10.38 | |
| Quinoline-pyrimidine derivative (7) | HIV Reverse Transcriptase | 4I2P | Glide | -10.23 | |
| Elvitegravir (Standard) | HIV Reverse Transcriptase | 4I2P | Glide | -8.57 | |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | Glide | -8.56 |
Experimental Protocols
A generalized workflow for the comparative docking studies cited is outlined below. Specific parameters may vary between studies.
Molecular Docking Workflow
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D and subjected to energy minimization using a force field such as MMFF94.
-
Polar hydrogens and appropriate charges (e.g., Gasteiger charges) are added.
-
The final prepared ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogens and Gasteiger charges are added to the protein.
-
The prepared receptor is saved in a compatible format (e.g., PDBQT).
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
The docking simulation is performed using software such as AutoDock Vina or Glide (Schrödinger). The software samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
The exhaustiveness parameter, which dictates the thoroughness of the conformational search, is typically set to a value between 8 and 32 in AutoDock Vina.
-
-
Analysis of Results:
-
The results are generated as a series of binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol.
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Visualization of the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, is performed using software like PyMOL or Discovery Studio.
-
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the general workflow of a comparative docking study and a simplified signaling pathway involving kinase inhibition, a common mechanism of action for many this compound derivatives.
Caption: A flowchart illustrating the key steps in a typical comparative molecular docking study.
Caption: A diagram showing how this compound derivatives can inhibit kinase activity.
References
A Comparative Guide to the Synthesis of 4-Hydroxyquinolines: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of molecular scaffolds is paramount. The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. This guide provides an objective comparison of three classical and widely-used methods for its synthesis: the Conrad-Limpach-Knorr Synthesis, the Gould-Jacobs Reaction, and the Camps Cyclization. We present a quantitative comparison of reported yields, detailed experimental protocols, and a logical workflow for evaluating the reproducibility of these methods.
Performance Comparison of Synthesis Methods
| Method | Starting Materials | Target Compound | Reaction Conditions | Reported Yield (%) | Reference |
| Conrad-Limpach Synthesis | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | 4-Hydroxy-2-methyl-6-nitroquinoline | Dowtherm A, Reflux (250-260 °C), 35 min | 65% | [1] |
| Conrad-Limpach Synthesis | Aniline, Ethyl acetoacetate | 2-Methyl-4-hydroxyquinoline | Dowtherm, Reflux, 10-15 min | 85-90% | [2] |
| Gould-Jacobs Reaction | m-Chloroaniline, Diethyl ethoxymethylenemalonate | 4,7-Dichloroquinoline | 1. Diethyl ethoxymethylenemalonate, 100-110°C, 1 hr2. Dowtherm A, 250°C, 1 hr3. 10% NaOH, reflux, 1 hr4. Dowtherm A, reflux, 1 hr5. POCl₃, 135-140°C, 1 hr | 55-60% (overall) | [3] |
| Gould-Jacobs Reaction (Microwave) | Aniline, Diethyl ethoxymethylenemalonate | Ethyl this compound-3-carboxylate | Microwave, 300°C, 5 min | 47% | [4] |
| Camps Cyclization | N-(2-acylaryl)amides | 2-Aryl- and 2-cyclopropylquinolin-4(1H)-ones | Sodium ethoxide in ethanol or THF | 88-100% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the step-by-step procedures for the examples cited in the comparison table.
Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
-
A 1 L round bottom flask is charged with 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and Dowtherm A (150 mL).
-
Concentrated sulfuric acid (2 drops) is added to the stirred mixture.
-
The reaction vessel is equipped with a short distillation apparatus to remove the ethanol produced during the reaction.
-
The reaction mixture is heated at reflux (250-260 °C) for 35 minutes, and the ethanol is removed by distillation as the reaction progresses.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
Gould-Jacobs Reaction for the Synthesis of 4,7-Dichloroquinoline
A. Diethyl (m-chloroanilino)methylenemalonate:
-
A mixture of 127.5 g. (1.0 mole) of m-chloroaniline and 216 g. (1.0 mole) of diethyl ethoxymethylenemalonate is heated in a 1-l. round-bottomed flask on a steam bath at 100-110° for 1 hour.
-
The ethanol formed is removed by distillation under reduced pressure.
B. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid:
-
In a 5-l. round-bottomed flask equipped with an air condenser, 1 l. of Dowtherm A is heated to vigorous boiling (ca. 250°C).
-
The product from the previous step is poured in through the condenser, and heating is continued for 1 hour.
-
The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B.
-
The air-dried filter cake is mixed with 1 l. of 10% aqueous sodium hydroxide, and the mixture is refluxed vigorously until all the solid ester dissolves (about 1 hour).
-
The saponification mixture is cooled, and the aqueous solution is separated and acidified with concentrated hydrochloric acid.
-
The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration.
C. 7-Chloro-4-quinolinol and 4,7-dichloroquinoline:
-
The air-dried acid from the previous step is suspended in 1 l. of Dowtherm A in a 2-l. flask equipped with a stirrer and a reflux condenser.
-
The mixture is boiled for 1 hour under a stream of nitrogen.
-
The clear solution is cooled to room temperature, and 90 ml. (150 g., 0.98 mole) of phosphorus oxychloride is added.
-
The temperature is raised to 135–140°, and the mixture is stirred for 1 hour.
-
The reaction mixture is cooled and poured into a separatory funnel containing 2 l. of water and 500 ml. of chloroform. The mixture is shaken, and the chloroform layer is separated.
-
The aqueous layer is made alkaline with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.
-
The solid is collected, washed thoroughly with water, and dried. The pure product is obtained by recrystallization from Skellysolve B.
Camps Cyclization for the Synthesis of 2-Aryl- and 2-Cyclopropylquinolin-4(1H)-ones
-
The appropriate N-(2-acylaryl)benzamide or analogous N-substituted furan-2-, thiophene-2-, or cyclopropane-carboxamide is dissolved in a suitable solvent (ethanol or THF).
-
A base, such as sodium ethoxide or potassium tert-butoxide, is added to the solution.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Workflow for Reproducibility Evaluation
To systematically evaluate the reproducibility of these synthesis methods, a structured workflow is essential. The following diagram outlines the key stages, from initial literature review to final comparative analysis.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxyquinoline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Hydroxyquinoline, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are based on established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended safety measures.
| Personal Protective Equipment (PPE) & Safety Measures | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields.[1] | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][2] | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of dust or vapors. |
| Hygiene Measures | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area. | Prevents accidental ingestion and contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations. This compound is classified as a toxic solid, organic, n.o.s. for transport.
-
Waste Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is leak-proof.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard warnings, such as "Toxic" and "Irritant".
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Dispose of the contents and container to an approved waste disposal plant.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate : If necessary, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collection : Sweep up the absorbed material and place it into a suitable, closed container for disposal.
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 4-Hydroxyquinoline
Essential Safety and Handling Guide for 4-Hydroxyquinoline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2] The signal word for this chemical is "Warning".[1][2]
Physicochemical and Toxicity Data
Key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source |
| Physical State | Powder Solid | |
| Appearance | Beige to light yellowish powder | |
| Odor | Odorless | |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| Melting Point | 199 - 206 °C (390.2 - 402.8 °F) | |
| GHS Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | |
| GHS Skin Irritation | Category 2 | |
| GHS Eye Irritation | Category 2 |
Operational and Disposal Plans
Adherence to the following procedural guidance is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields (OSHA 29 CFR 1910.133 or EN166 compliant). | To protect eyes from dust particles and potential splashes. |
| Skin & Body Protection | Lab coat or other protective work clothing. | To prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if irritation is experienced. |
Step-by-Step Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Preparation: Before handling, wash hands thoroughly and put on all required PPE as specified above.
-
Handling: Avoid creating dust when weighing or transferring the material. Avoid all personal contact, including inhalation.
-
Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled. Wash hands and any exposed skin thoroughly after handling is complete.
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The storage area should be secure and locked up.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid and Emergency Measures
Immediate response is crucial in the event of an exposure.
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately for treatment advice. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and excess chemical, in a dedicated, chemically compatible container. Do not dispose of it down the drain or in regular trash.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Seal the container and store it in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Disposal: Contact your institution's Environmental, Health, and Safety (EHS) department to arrange for proper disposal by a licensed waste management company.
Procedural Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
